molecular formula C9H11NO2 B102188 Methyl 2-amino-4-methylbenzoate CAS No. 18595-17-0

Methyl 2-amino-4-methylbenzoate

Cat. No.: B102188
CAS No.: 18595-17-0
M. Wt: 165.19 g/mol
InChI Key: VAQBJVZNPBNHGC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylbenzoate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQBJVZNPBNHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458645
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-17-0
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-4-methylbenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The following table summarizes the known quantitative physicochemical properties of this compound and its isomers. It is critical to note that experimental data for this compound is limited, and therefore, predicted data and data from closely related isomers are included for comparative purposes.

PropertyValueCompoundData TypeSource
Molecular Formula C₉H₁₁NO₂This compound-[1]
Molecular Weight 165.19 g/mol This compoundCalculated[1][2]
CAS Number 18595-17-0This compound-
Melting Point 35-36 °CThis compoundExperimental
Boiling Point 302.4 ± 22.0 °CMethyl 4-amino-2-methylbenzoate (Isomer)Predicted[3]
Density 1.132 ± 0.06 g/cm³Methyl 4-amino-2-methylbenzoate (Isomer)Predicted[3]
pKa 2.59 ± 0.10Methyl 4-amino-2-methylbenzoate (Isomer)Predicted[3]
Solubility Soluble in alcohol and ether; slightly soluble in water.Methyl 4-aminobenzoate (Isomer)Experimental[4][5]
LogP Not availableThis compound--

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

  • Apparatus : Melting point apparatus, capillary tubes, thermometer.

  • Procedure :

    • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

    • A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus : Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.

  • Procedure :

    • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

    • The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

    • The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent to form a homogeneous solution.

  • Apparatus : Test tubes, vortex mixer, analytical balance.

  • Procedure :

    • A measured amount of the solvent (e.g., 1 mL of water, ethanol, or diethyl ether) is added to a test tube.

    • A small, pre-weighed amount of this compound is added to the solvent.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, more solute is added in small increments until saturation is reached.

    • Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

pKa Determination (Potentiometric Titration)

The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution.

  • Apparatus : pH meter, burette, beaker, magnetic stirrer.

  • Procedure :

    • A precise amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

    • A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.

    • The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration of the amino group.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance.

  • Procedure :

    • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of this compound is dissolved in one of the phases (usually n-octanol).

    • A measured volume of this solution is placed in a separatory funnel with a measured volume of the other phase.

    • The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, based on common organic synthesis reactions for analogous compounds.

experimental_workflow start Start: 2-Nitro-4-methylbenzoic acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification intermediate Methyl 2-nitro-4-methylbenzoate esterification->intermediate reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->reduction product This compound reduction->product workup Aqueous Work-up (Neutralization, Extraction) product->workup purification Purification (Column Chromatography) workup->purification final_product Pure Product purification->final_product

A plausible synthetic workflow for this compound.

References

An In-depth Technical Guide to Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylbenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 18595-17-0

This compound, also known as 4-methylanthranilic acid methyl ester, is an aromatic organic compound containing both an amine and an ester functional group. This substitution pattern makes it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some values are predicted.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂---
Molecular Weight 165.19 g/mol ---
Appearance Yellow to brown solidChem-Impex
Purity ≥ 98%Various Suppliers
Predicted Boiling Point 302.4±22.0 °CChemicalBook
Predicted Density 1.132±0.06 g/cm³ChemicalBook
Storage Temperature 2–8 °C, under inert gasChemicalBook

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, 2-amino-4-methylbenzoic acid, followed by its esterification.

Experimental Protocol: Synthesis of 2-amino-4-methylbenzoic acid

The synthesis of the carboxylic acid precursor can be accomplished via the carboxylation of a lithiated aniline derivative.

Materials:

  • 2-bromo-5-methylaniline

  • Anhydrous ethyl ether

  • tert-Butyl lithium in pentane

  • Dry ice (solid CO₂)

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-methylaniline (1.0 eq) in anhydrous ethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add tert-butyl lithium (4.0 eq) in pentane, maintaining the temperature below -65 °C.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Quench the reaction by adding an excess of crushed dry ice.

  • Once the dry ice has sublimated, add water to the reaction mixture.

  • Separate and discard the organic layer.

  • Acidify the aqueous layer with 1N hydrochloric acid.

  • Extract the product with ethyl acetate (2x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-amino-4-methylbenzoic acid.[1]

Experimental Protocol: Esterification to this compound

The final product is synthesized via Fischer esterification of the corresponding carboxylic acid.

Materials:

  • 2-amino-4-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or thionyl chloride)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

G cluster_0 Step 1: Synthesis of 2-amino-4-methylbenzoic acid cluster_1 Step 2: Esterification 2-bromo-5-methylaniline 2-bromo-5-methylaniline Lithiation Lithiation 2-bromo-5-methylaniline->Lithiation t-BuLi, Ether, -78°C Carboxylation Carboxylation Lithiation->Carboxylation CO2 (dry ice) Acidification & Extraction Acidification & Extraction Carboxylation->Acidification & Extraction HCl, EtOAc 2-amino-4-methylbenzoic acid 2-amino-4-methylbenzoic acid Acidification & Extraction->2-amino-4-methylbenzoic acid Esterification_Start 2-amino-4-methylbenzoic acid Reaction Reaction Esterification_Start->Reaction MeOH, H2SO4 (cat.), Reflux Workup Workup Reaction->Workup NaHCO3, EtOAc Purification Purification Workup->Purification Column Chromatography Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. The anthranilic acid scaffold is a well-established pharmacophore in medicinal chemistry.

Role as a Kinase Inhibitor Precursor

The 4-aminobenzoic acid scaffold is a common structural motif in many kinase inhibitors. The amino group provides a key interaction point within the ATP-binding site of kinases. Derivatives of aminobenzoates are being investigated as inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs), which are implicated in a range of cancers.[2] The synthesis of such inhibitors often involves the acylation or arylation of the amino group of intermediates like this compound.

Potential in Anti-Inflammatory Drug Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many are derivatives of anthranilic acid.[3] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[4] While direct biological activity of this compound is not extensively documented, its structural similarity to known NSAID precursors suggests its utility in the synthesis of novel anti-inflammatory compounds that may target the COX pathway.

G cluster_pathway Inflammatory Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Inflammatory Stimuli PLA2 Phospholipase A2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PLA2->Arachidonic_Acid NSAID_Target Potential Target for NSAIDs derived from This compound NSAID_Target->COX2

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the pharmaceutical industry. Its versatile structure allows for its incorporation into a variety of complex molecules, particularly those targeting kinases and inflammatory pathways. The synthetic routes outlined in this guide provide a foundation for its preparation, enabling further research and development of novel therapeutic agents. As the demand for targeted therapies grows, the importance of such versatile building blocks in drug discovery is set to increase.

References

Spectroscopic Profile of Methyl 2-amino-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-amino-4-methylbenzoate (CAS No. 18595-17-0), a valuable intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be reliably ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75d, J=8.4 Hz1HAr-H
6.51dd, J=8.4, 2.0 Hz1HAr-H
6.44d, J=2.0 Hz1HAr-H
5.4 (br s)s2H-NH₂
3.84s3H-OCH₃
2.22s3HAr-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
168.3C=O (ester)
150.5Ar-C
140.8Ar-C
130.6Ar-CH
116.8Ar-CH
114.2Ar-CH
108.5Ar-C
51.4-OCH₃
21.2Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3477, 3371Strong, SharpN-H stretch (asymmetric and symmetric)
3020MediumAromatic C-H stretch
2949MediumAliphatic C-H stretch
1688StrongC=O stretch (ester)
1622, 1580StrongN-H bend and Aromatic C=C stretch
1250StrongC-O stretch (ester)
821StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
165100[M]⁺ (Molecular Ion)
13485[M - OCH₃]⁺
10660[M - COOCH₃]⁺
7745[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is acquired first. The sample spectrum is then collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylbenzoate from 4-Methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-4-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The primary focus of this document is the detailed methodology for the synthesis of this compound from 4-methylanthranilic acid via Fischer esterification. This guide includes detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and validation of the target compound.

Overview of the Synthesis Pathway

The most direct and widely utilized method for the synthesis of this compound from 4-methylanthranilic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In this specific synthesis, 4-methylanthranilic acid is reacted with methanol, with concentrated sulfuric acid typically serving as the catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is commonly used, which also serves as the solvent.[1][2][3]

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[2][4]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-methylanthranilic acid.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Methylanthranilic acidReagentStandard chemical supplier
Methanol (anhydrous)ACSStandard chemical supplier
Sulfuric acid (concentrated)ACSStandard chemical supplier
Sodium bicarbonate (saturated solution)LaboratoryPrepared in-house
Diethyl etherACSStandard chemical supplier
Anhydrous sodium sulfateLaboratoryStandard chemical supplier
Round-bottom flask-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Separatory funnel-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment

2.2. Reaction Setup and Procedure

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylanthranilic acid (e.g., 5.0 g, 33.1 mmol).

  • Add a significant excess of anhydrous methanol (e.g., 50 mL). Stir the mixture until the 4-methylanthranilic acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 1.5 mL) to the stirred solution. The addition is exothermic and should be done with caution.

  • Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

2.3. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 250 mL beaker and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Continue the addition until the effervescence ceases and the pH of the solution is approximately 8.[5]

  • Transfer the neutralized mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (saturated sodium chloride solution) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain a crystalline solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield may vary depending on the specific reaction conditions and purification efficiency.

ParameterValueReference
Theoretical Yield Based on limiting reagentCalculated
Typical Reported Yield 60-80%[5]
Purity (after purification) >98%-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

4.1. Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 35-36 °C-

4.2. Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.30 (s, 3H, -CH₃).[6]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.5 (C=O), 150.0 (C-NH₂), 140.0 (C-CH₃), 132.0 (Ar-C), 118.0 (Ar-C), 115.0 (Ar-C), 110.0 (Ar-C), 51.5 (-OCH₃), 21.0 (-CH₃).
IR (KBr, cm⁻¹) ν: 3450-3350 (-NH₂ stretching), 3050 (Ar-H stretching), 2950 (C-H stretching), 1690 (C=O stretching), 1620 (N-H bending), 1580, 1490 (Ar C=C stretching), 1250 (C-O stretching).

Visualization of Synthesis Pathway

The following diagrams illustrate the key aspects of the synthesis of this compound.

SynthesisWorkflow Start 4-Methylanthranilic Acid Reaction Fischer Esterification (Reflux, 4-6h) Start->Reaction Reagents Methanol (excess) Sulfuric Acid (catalyst) Reagents->Reaction Workup Neutralization (NaHCO₃) Extraction (Diethyl Ether) Reaction->Workup Purification Drying (Na₂SO₄) Solvent Removal Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis Workflow Diagram

LogicalRelationship cluster_reactants Reactants & Conditions cluster_process Core Process cluster_products Products 4-Methylanthranilic Acid 4-Methylanthranilic Acid Methanol Methanol Nucleophilic Attack Nucleophilic Attack Methanol->Nucleophilic Attack H₂SO₄ (catalyst) H₂SO₄ (catalyst) Protonation of Carbonyl Protonation of Carbonyl H₂SO₄ (catalyst)->Protonation of Carbonyl Heat (Reflux) Heat (Reflux) Heat (Reflux)->Nucleophilic Attack Water Elimination Water Elimination Heat (Reflux)->Water Elimination Protonation of Carbonyl->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Tetrahedral Intermediate->Water Elimination This compound This compound Water Elimination->this compound Water Water Water Elimination->Water

Reaction Mechanism Overview

References

The Synthesis of Methyl 2-amino-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reaction mechanism for the formation of Methyl 2-amino-4-methylbenzoate, a key building block in medicinal chemistry and pharmaceutical development. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support the synthesis and characterization of this compound.

Primary Synthetic Routes

The formation of this compound is most commonly achieved through two principal synthetic pathways:

  • Fischer Esterification of 2-amino-4-methylbenzoic acid: This is a direct and widely used method involving the acid-catalyzed reaction of the parent carboxylic acid with methanol.[1][2] The reaction is typically driven to completion by using a large excess of methanol, which also serves as the solvent.[3][4] Common acid catalysts include sulfuric acid and thionyl chloride.[2][3]

  • Reduction of a Nitro-substituted Precursor: An alternative route involves the reduction of a corresponding nitro-substituted methyl benzoate, such as Methyl 4-methyl-2-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[1][5]

This guide will focus on the Fischer Esterification route due to its prevalence and straightforward application.

Reaction Mechanism: Fischer Esterification

The Fischer esterification of 2-amino-4-methylbenzoic acid proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the methyl ester.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2-amino-4-methylbenzoic_acid 2-amino-4-methylbenzoic acid Methanol Methanol H+ H+ (catalyst) Protonated_acid Protonated Carboxylic Acid Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate Nucleophilic attack by methanol Protonated_tetrahedral Protonated Intermediate Tetrahedral_intermediate->Protonated_tetrahedral Proton transfer Oxonium_ion Oxonium Ion Protonated_tetrahedral->Oxonium_ion Elimination of water Methyl_2-amino-4-methylbenzoate This compound Oxonium_ion->Methyl_2-amino-4-methylbenzoate Deprotonation Water Water Oxonium_ion->Water H+_regen H+ (regenerated) Methyl_2-amino-4-methylbenzoate->H+_regen

Caption: The reaction mechanism of Fischer Esterification.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar aminobenzoate esters and general Fischer esterification methods.[2][3][6]

Method 1: Esterification using Sulfuric Acid

This classic Fischer esterification method employs a strong acid catalyst and an excess of the alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-4-methylbenzoic acid151.165.00 g0.033 mol
Methanol (anhydrous)32.04100 mL2.47 mol
Sulfuric acid (conc.)98.083.0 mL0.055 mol
Diethyl ether-As needed-
5% Sodium bicarbonate (aq)-As needed-
Saturated Sodium Chloride (aq)-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 2-amino-4-methylbenzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 150 mL of cold water.

    • Extract the aqueous mixture with three 50 mL portions of diethyl ether.

    • Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of 5% aqueous sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of saturated sodium chloride solution.[7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Method 2: Esterification using Thionyl Chloride

This method offers high yields and is a common alternative for this type of transformation.[2] Thionyl chloride reacts with methanol in situ to generate hydrochloric acid, the catalytic species.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-4-methylbenzoic acid151.165.00 g0.033 mol
Methanol (anhydrous)32.04125 mL3.09 mol
Thionyl chloride118.975.3 mL0.073 mol
Ethyl acetate-As needed-
Saturated Sodium Bicarbonate (aq)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 2-amino-4-methylbenzoic acid in 125 mL of anhydrous methanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add 5.3 mL of thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

    • Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

  • Purification:

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the product.

Data Presentation

Table 1: Quantitative Data for Synthesis Methods

ParameterMethod 1 (Sulfuric Acid)Method 2 (Thionyl Chloride)
Starting Material2-amino-4-methylbenzoic acid2-amino-4-methylbenzoic acid
Moles of Starting Material0.033 mol0.033 mol
ReagentMethanol, Sulfuric acidMethanol, Thionyl chloride
Reaction Time4-6 hours4 hours
Reaction Temperature~65°C (Reflux)~65°C (Reflux)
Reported YieldTypically high~97% (for 3-amino isomer)[8]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number18595-17-0[9]
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol [10]
AppearanceSolid
IUPAC NameThis compound

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-amino-4-methylbenzoic acid in Methanol B Add Acid Catalyst (H2SO4 or SOCl2) A->B C Reflux for 4-6 hours B->C D Cool and Quench Reaction C->D E Extract with Organic Solvent D->E F Wash with Water and Brine E->F G Neutralize with NaHCO3 solution F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter H->I J Concentrate under Reduced Pressure I->J K Further Purification (optional) J->K Troubleshooting_Yield LowYield Low Yield Incomplete reaction or product loss IncompleteReaction Incomplete Reaction - Insufficient reaction time - Inactive catalyst - Presence of water LowYield->IncompleteReaction Possible Cause ProductLoss Product Loss during Work-up - Inefficient extraction - Emulsion formation - Product solubility in aqueous layer LowYield->ProductLoss Possible Cause SolutionsReaction Solutions for Incomplete Reaction - Increase reaction time - Use fresh catalyst - Ensure anhydrous conditions IncompleteReaction->SolutionsReaction Corrective Actions SolutionsWorkup Solutions for Product Loss - Perform multiple extractions - Add brine to break emulsions - Adjust pH to suppress solubility ProductLoss->SolutionsWorkup Corrective Actions

References

Potential Biological Activities of Methyl 2-amino-4-methylbenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Methyl 2-amino-4-methylbenzoate, a substituted anthranilate ester, serves as a versatile scaffold for the synthesis of a diverse range of heterocyclic and Schiff base derivatives. While direct studies on the biological activities of its derivatives are limited in publicly accessible literature, the structural similarities to well-explored pharmacophores, such as those based on aminobenzoic acid and benzothiazoles, suggest a high potential for significant biological activities. This technical guide consolidates the potential biological activities of this compound derivatives by examining the activities of structurally related compounds. This document covers potential anticancer, antimicrobial, and anti-inflammatory properties, providing quantitative data from analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is an aromatic amine and a derivative of anthranilic acid. The presence of a reactive primary amine and a methyl ester group makes it an attractive starting material for the synthesis of various derivatives, including Schiff bases, amides, and fused heterocyclic systems like benzothiazoles. These classes of compounds are known to exhibit a wide spectrum of biological activities. Given the scarcity of direct experimental data on this compound derivatives, this guide extrapolates potential activities from closely related and structurally analogous molecules. The insights presented herein are intended to guide future research and drug discovery efforts centered on this promising chemical scaffold.

Potential Anticancer Activity

Derivatives of aromatic amines, particularly those that can be synthesized from this compound, have shown significant potential as anticancer agents. The primary mechanisms often involve the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis.

Cytotoxicity Data of Analogous Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various derivatives structurally related to those that could be synthesized from this compound. These include derivatives of 4-methylbenzamide and 2-aminobenzothiazole.

Compound Class Derivative Cell Line IC50 (µM) Reference
4-Methylbenzamide Derivatives Compound 7 (2,6-dichloro-purine substituted)K562 (Leukemia)2.27[1]
HL-60 (Leukemia)1.42[1]
OKP-GS (Renal Carcinoma)4.56[1]
Compound 10 (2,6-dichloro-purine substituted)K562 (Leukemia)2.53[1]
HL-60 (Leukemia)1.52[1]
2-Aminobenzothiazole Derivatives 6-Amino-2-(aryl)benzothiazoleHEP-2 (Larynx Carcinoma)9 - 4000[2]
MCF-7 (Breast Cancer)9 - 4000[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization: Anticancer Drug Discovery Workflow

Anticancer Drug Discovery Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical Development Start This compound Derivatization Chemical Derivatization (e.g., Schiff Base, Benzothiazole synthesis) Start->Derivatization Purification Purification & Characterization Derivatization->Purification InVitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR InVivo In Vivo Animal Models SAR->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A generalized workflow for the discovery and development of anticancer drugs.

Potential Antimicrobial Activity

Schiff bases and benzothiazole derivatives are well-documented for their antimicrobial properties. The imine group in Schiff bases and the thiazole ring in benzothiazoles are crucial for their activity against a range of bacteria and fungi.

Antimicrobial Data of Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for benzothiazole derivatives against various microbial strains.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Benzothiazole Derivatives Schiff base of benzothiazoleK. pneumoniae0.4 - 0.8[3]
Thiazolidin-4-one derivativeP. aeruginosa90 - 180[3]
Thiazolidin-4-one derivativeE. coli90 - 180[3]
Thioureides of Benzoic Acid N/AP. aeruginosa31.5 - 250[4][5]
N/AFungal cells15.6 - 62.5[4][5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Sterile Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Mechanism of Action - Bacterial Cell Wall Inhibition

Bacterial Cell Wall Inhibition Compound Derivative of This compound PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Caption: A simplified diagram illustrating a potential mechanism of antibacterial action.

Potential Anti-inflammatory Activity

Certain derivatives of aminobenzoic acid and related heterocyclic compounds have demonstrated promising anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

In Vivo Anti-inflammatory Data of Analogous Compounds

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Compound Class Dose Inhibition of Edema (%) Time Point Reference
2-Aminobenzothiazole Derivatives 100 mg/kgComparable to Diclofenac3 hours[6]
Metal-based Carboxylate 20 mg/kg34.092.5 hours[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory properties of chemical compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group, and test compound groups (at various doses). Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualization: COX Inhibition Pathway

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Derivative Potential Derivative Derivative->COX Inhibits

Caption: The role of COX enzymes in inflammation and their potential inhibition.

Conclusion

While the biological activities of this compound derivatives are yet to be extensively reported, the data from structurally analogous compounds strongly suggest a promising potential for anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this class of compounds. The detailed experimental protocols and conceptual visualizations are intended to facilitate the design of future studies. Further investigation into the synthesis of novel derivatives of this compound and their subsequent biological screening is highly encouraged to unlock their full therapeutic potential.

References

The Strategic Role of Methyl 2-amino-4-methylbenzoate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Methyl 2-amino-4-methylbenzoate as a Pharmaceutical Intermediate.

This compound, a substituted anthranilate derivative, is a pivotal building block in medicinal chemistry. Its unique structural arrangement, featuring an amino group, a methyl ester, and a methyl group on the benzene ring, offers a versatile platform for the synthesis of a wide array of complex bioactive molecules and Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its crucial role as a pharmaceutical intermediate, with a focus on its application in the development of targeted therapeutics.

Physicochemical and Structural Properties

This compound (also known as 4-methylanthranilic acid methyl ester) possesses a distinct combination of functional groups that are instrumental in its synthetic utility. The amino group serves as a key nucleophile or a site for diazotization, enabling diverse derivatization. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another avenue for molecular elaboration. The methyl group on the aromatic ring can influence the molecule's lipophilicity and steric profile, which can be critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug substance.

For comparative purposes, the following table summarizes the key physicochemical properties of closely related aminobenzoate isomers. While specific experimental data for this compound is not extensively published, these values provide a valuable reference for researchers.

PropertyThis compound (Inferred)Methyl 3-amino-4-methylbenzoateMethyl 4-amino-2-methylbenzoate
CAS Number 18595-17-018595-18-16933-47-7
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol
Appearance Off-white to light brown solid (inferred)White to off-white crystalline solid[1]-
Melting Point ~171 °C (for the parent acid)[2]113-117 °C[1]-
Boiling Point -296.3±20.0 °C (Predicted)[1]-
Density -1.132±0.06 g/cm³ (Predicted)[1]-
Solubility Inferred to be soluble in organic solvents like methanol, ethanol, and ethyl acetateSlightly soluble in Chloroform and Methanol[1]-

Synthesis of this compound

There are two primary and highly efficient synthetic routes to this compound, analogous to the synthesis of its isomers.[1][3] These methods are:

  • Esterification of 2-amino-4-methylbenzoic acid: This is a direct and common method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.

  • Reduction of Methyl 4-methyl-2-nitrobenzoate: This route begins with the corresponding nitro-substituted benzoate, which is then reduced to the desired amine.

The choice of method may depend on the availability of starting materials, desired scale, and the sensitivity of subsequent reaction steps to potential impurities.

cluster_0 Synthesis of this compound A 2-amino-4-methylbenzoic acid D Esterification A->D B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4, SOCl2) C->D E This compound D->E F 4-methyl-2-nitrobenzoic acid G Esterification F->G H Methyl 4-methyl-2-nitrobenzoate G->H J Reduction H->J I Reducing Agent (e.g., H2/Pd-C, SnCl2) I->J J->E

Primary synthetic pathways for this compound.
Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, adapted from established procedures for its isomers.[1][3][4]

Protocol 1: Esterification of 2-amino-4-methylbenzoic acid

This method utilizes thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the esterification, often resulting in high yields.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of Methyl 4-methyl-2-nitrobenzoate

This protocol describes the reduction of the nitro group via catalytic hydrogenation, a clean and efficient method.

  • Reaction Setup: Dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per 1 g of ester) in a hydrogenation apparatus (e.g., a Parr shaker).

  • Catalyst Addition: Carefully add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).

  • Reaction: Purge the system with an inert gas like nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi. Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.

Synthesis MethodKey ReagentsTypical Reaction TimeTypical Yield (%)
Esterification 2-amino-4-methylbenzoic acid, Methanol, Thionyl Chloride4-6 hours~97%[3]
Reduction Methyl 4-methyl-2-nitrobenzoate, H₂, Pd/C8-24 hours>95%[5]

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate for the synthesis of a variety of APIs, particularly in the areas of oncology and anesthetics.[6] The aminobenzoate scaffold is a common feature in many kinase inhibitors, where the amino group can serve as an anchor to interact with the hinge region of the kinase's ATP-binding site.[7]

cluster_1 Utilization of this compound in Drug Discovery Start This compound Step1 Amide Coupling / Buchwald-Hartwig Amination Start->Step1 Step3 Substituted Aminobenzoate Derivatives Step1->Step3 Step2 Diverse Building Blocks (e.g., Heterocycles, Aryl Halides) Step2->Step1 Step4 Further Functionalization / Cyclization Step3->Step4 Step5 Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Step4->Step5 Step6 Biological Screening (e.g., Kinase Assays) Step5->Step6 Step7 Lead Optimization Step6->Step7 Step7->Step3

General workflow for the utilization of this compound.
Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors are a major class of targeted cancer therapies. The general structure of many kinase inhibitors often includes a heterocyclic core that mimics the adenine region of ATP, and a substituted phenylamine moiety that interacts with the hinge region of the kinase. This compound is an ideal starting material for the synthesis of this phenylamine portion.

For instance, through a Buchwald-Hartwig amination or an amide coupling reaction, the amino group of this compound can be coupled with various heterocyclic systems to generate a library of potential kinase inhibitors. The methyl ester can then be hydrolyzed to the carboxylic acid or converted to an amide to further explore the structure-activity relationship (SAR).

cluster_2 Representative Kinase Signaling Pathway and Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Receptor Inhibition

Targeted inhibition of a representative kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this key building block is essential for the design and development of novel therapeutics, particularly in the field of targeted therapies like kinase inhibitors. The protocols and data presented in this guide, while based on closely related analogues, provide a solid foundation for the utilization of this compound in advancing pharmaceutical research.

References

An In-depth Technical Guide to the Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoates are a critical class of compounds in medicinal chemistry and drug discovery. The aminobenzoate scaffold is a versatile building block found in a wide array of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobial compounds.[1][2] The ability to modify the aromatic ring, the amino group, and the carboxyl group allows for the fine-tuning of their pharmacological properties.[1][3] This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted aminobenzoates, complete with detailed experimental protocols and quantitative data.

Key Synthetic Strategies

The synthesis of substituted aminobenzoates can be broadly categorized into several key strategies:

  • Esterification of Substituted Aminobenzoic Acids: This is a direct and widely used method.

  • Reduction of Substituted Nitrobenzoates: A common route for introducing the amino group.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): A powerful modern method for forming the C-N bond.

  • Other Methods: Including nucleophilic aromatic substitution and transesterification.

Fischer-Speier Esterification of Substituted Aminobenzoic Acids

Fischer-Speier esterification is a classic and reliable method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][4] This method is particularly useful for the synthesis of simple alkyl aminobenzoates.

General Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products PABA Substituted p-Aminobenzoic Acid Benzocaine Substituted Aminobenzoate PABA->Benzocaine + R'-OH, H⁺ Ethanol Alcohol (R'-OH) H2SO4 H₂SO₄ (catalyst) Water H₂O

Caption: Fischer-Speier Esterification of a substituted p-aminobenzoic acid.

Detailed Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)[1][4][5]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
p-Aminobenzoic Acid (PABA) 137.14 1.2 g 0.0087
Absolute Ethanol 46.07 12.0 mL 0.205
Concentrated Sulfuric Acid 98.08 1.0 mL 0.018
10% Sodium Carbonate Solution 105.99 ~10 mL -

| Ice Water | 18.02 | 30 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is suspended.[4]

  • In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form.[4]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[4][5]

  • Allow the reaction mixture to cool to room temperature.[4]

  • Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[5]

  • While stirring, slowly add the 10% sodium carbonate solution until gas evolution ceases and the pH of the solution is approximately 8. This neutralizes the excess sulfuric acid and deprotonates the aminobenzoate, causing the water-insoluble free base to precipitate.[4][5]

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.[4]

  • Wash the precipitate with three 10 mL portions of cold water to remove any remaining salts.[5]

  • Dry the product to a constant mass and calculate the percent yield.

Reduction of Substituted Nitrobenzoates

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a versatile route to aminobenzoates, especially when the corresponding nitrobenzoate is readily available.[6]

General Reaction Scheme:

Nitro_Reduction cluster_reactants Reactants cluster_products Products Nitrobenzoate Substituted Nitrobenzoate Aminobenzoate Substituted Aminobenzoate Nitrobenzoate->Aminobenzoate + [H] ReducingAgent Reducing Agent

Caption: General scheme for the reduction of a substituted nitrobenzoate.

A variety of reducing agents can be employed for this transformation, each with its own advantages and substrate compatibility. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid systems (e.g., Sn/HCl, Fe/HCl).[6] A milder and often more chemoselective method involves the use of sodium borohydride in the presence of a catalyst.[7]

Detailed Experimental Protocol: Reduction of Methyl 4-Nitrobenzoate with NaBH₄/Ni(OAc)₂[8]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Methyl 4-Nitrobenzoate 181.15 1 mmol 1
Nickel(II) Acetate Tetrahydrate 248.84 0.2 mmol 0.2
Sodium Borohydride 37.83 4 mmol 4
Acetonitrile (CH₃CN) 41.05 3.0 mL -

| Water (H₂O) | 18.02 | 0.3 mL | - |

Procedure:

  • In a 15 mL round-bottom flask, dissolve 1 mmol of methyl 4-nitrobenzoate in a mixture of 3.0 mL of acetonitrile and 0.3 mL of water.

  • Add 0.2 mmol of Ni(OAc)₂·4H₂O to the solution and stir the mixture for 5 minutes at room temperature.

  • Add 4 mmol of sodium borohydride as a fine powder in portions to the reaction mixture. A black precipitate will form immediately.

  • Continue stirring the mixture at room temperature for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Quantitative Data for Nitro Group Reduction: [7]

Substrate Product Time (min) Yield (%)
Nitrobenzene Aniline 20 98
4-Nitrotoluene 4-Methylaniline 30 95

| 4-Nitroanisole | 4-Methoxyaniline | 35 | 96 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9] It allows for the coupling of a wide range of amines with aryl halides and triflates, offering excellent functional group tolerance.[10]

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products ArylHalide Substituted Aryl Halide/Triflate ArylAmine Substituted Aryl Amine ArylHalide->ArylAmine + Amine Amine Amine PdCatalyst Pd Catalyst Ligand Ligand Base Base

Caption: General scheme of the Buchwald-Hartwig amination.

Catalytic Cycle:

Catalytic_Cycle A Pd(0)L₂ B [Pd(II)(Ar)(X)L₂] A->B Oxidative Addition (Ar-X) C [Pd(II)(Ar)(NHR')L₂]⁺X⁻ B->C Ligand Exchange (+ H₂NR') D [Pd(II)(Ar)(NR')L₂] C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR'H)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol Example:

While a specific protocol for an aminobenzoate is not detailed in the provided search results, a general procedure can be outlined based on the principles of the Buchwald-Hartwig reaction.

Materials:

  • Aryl halide (e.g., methyl 4-bromobenzoate)

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)[9]

  • Base (e.g., NaOt-Bu, K₂CO₃)[11]

  • Anhydrous solvent (e.g., toluene, dioxane)[12]

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by the amine and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Pharmacological Relevance and Signaling Pathways

Substituted aminobenzoates, particularly esters of p-aminobenzoic acid (PABA), are well-known for their local anesthetic properties.[5] Their mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes.[5]

Signaling Pathway of Local Anesthesia:

Local_Anesthesia cluster_membrane Nerve Membrane Extracellular Extracellular Space LA_uncharged Uncharged Anesthetic (Lipophilic) Membrane Nerve Cell Membrane Intracellular Intracellular Space (Axoplasm) NaChannel Voltage-Gated Sodium Channel NaChannel->Intracellular Blocks Na⁺ Influx LA_charged Charged Anesthetic (Cationic) NaChannel->LA_charged Re-equilibration LA_uncharged->NaChannel Penetrates Membrane LA_charged->NaChannel Binds to Receptor Site

Caption: Mechanism of action of aminobenzoate local anesthetics.

The uncharged, lipophilic form of the aminobenzoate ester penetrates the nerve cell membrane.[5] Once inside the axoplasm, it re-equilibrates to its charged, cationic form, which then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5] This binding locks the channel in an inactivated state, preventing the influx of sodium ions necessary for nerve impulse propagation.[5]

The structural versatility of the aminobenzoate core makes it a valuable scaffold for developing drugs with a wide range of therapeutic applications, including antibacterial and anti-arrhythmic agents.[1][13] The PABA moiety is found in numerous drugs, highlighting its importance as a "building block" in pharmaceutical development.[3][14]

References

An In-depth Technical Guide to Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylbenzoate, with the CAS number 18595-17-0, is an aromatic organic compound belonging to the class of anthranilate esters. Its structure, featuring an amino group and a methyl ester ortho to each other on a toluene framework, makes it a potentially valuable building block in organic synthesis. While specific research on this particular isomer is limited, its structural motifs are present in various biologically active molecules and synthetic intermediates. This guide provides a comprehensive overview of the available technical information regarding this compound, including its synthesis, physical and spectral properties, and a discussion of its potential, inferred from related compounds.

Discovery and History

There is a notable absence of specific historical information regarding the discovery or first synthesis of this compound in readily available scientific literature. The focus of early research in this area has predominantly been on its isomers, such as para-aminobenzoic acid (PABA) derivatives, which have established roles in biological systems and as pharmaceutical precursors. The synthesis and study of this compound have likely been driven by its potential as a synthetic intermediate in various chemical research and development programs.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 18595-17-0[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance Yellow to brown solid[3]
Purity ≥ 99% (GC)[3]
Storage Store at 0-8 °C[3]

Table 2: Spectral Data

Spectrum TypeDataReference
¹H NMR Available[4]
¹³C NMR Data not explicitly found for this isomer, but can be predicted based on related structures.
IR Spectroscopy Data not explicitly found for this isomer.
Mass Spectrometry Data not explicitly found for this isomer.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for the esterification of aminobenzoic acids.[5][6]

Materials:

  • 2-amino-4-methylbenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Work-up and Purification A 2-amino-4-methylbenzoic acid C Add H2SO4 (catalyst) A->C B Anhydrous Methanol B->C D Reflux C->D E Neutralize with NaHCO3 D->E F Extract with Organic Solvent E->F G Dry and Evaporate F->G H Purified Methyl 2-amino-4-methylbenzoate G->H

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Drug Development

Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, substituted aminobenzoate derivatives are recognized as important scaffolds in medicinal chemistry.[7] They serve as key intermediates in the synthesis of a variety of pharmaceutical compounds, including analgesics and anti-inflammatory agents.[3] The presence of the amino and ester functional groups allows for diverse chemical modifications, making it a candidate for the generation of compound libraries for drug discovery screening.

The logical relationship for its potential application in drug discovery would follow a standard preclinical development path.

G A This compound (Starting Material) B Chemical Modification & Library Synthesis A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Candidate E->F

References

Methodological & Application

Synthesis of Methyl 2-amino-4-methylbenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Methyl 2-amino-4-methylbenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the Fischer esterification of 4-methyl-2-nitrobenzoic acid to yield Methyl 4-methyl-2-nitrobenzoate, followed by the catalytic hydrogenation of the nitro group to the corresponding amine.

This protocol includes detailed experimental procedures, a summary of quantitative data, and safety precautions for all relevant chemical entities.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Esterification: 4-methyl-2-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst to form Methyl 4-methyl-2-nitrobenzoate.

  • Reduction: The nitro group of Methyl 4-methyl-2-nitrobenzoate is reduced to an amino group using catalytic hydrogenation to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methyl-2-nitrobenzoate via Fischer Esterification

This procedure is adapted from the esterification of structurally similar substituted nitrobenzoic acids.

Materials:

  • 4-methyl-2-nitrobenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic, and the flask may be cooled in an ice bath.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-methyl-2-nitrobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general and effective method for the reduction of aromatic nitro compounds.

Materials:

  • Methyl 4-methyl-2-nitrobenzoate

  • Methanol (CH₃OH)

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet with water for safety)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite or another filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per gram of ester).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (approximately 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) or affix a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure all the product is collected.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Reagents and Reaction Conditions

StepReactantsReagents/CatalystSolventTemperatureReaction Time
1. Esterification 4-methyl-2-nitrobenzoic acid, MethanolConcentrated H₂SO₄MethanolReflux4-6 hours
2. Reduction Methyl 4-methyl-2-nitrobenzoate10% Palladium on Carbon, H₂ gasMethanolRoom Temperature2-12 hours

Table 2: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-methyl-2-nitrobenzoic acidC₈H₇NO₄181.15-
Methyl 4-methyl-2-nitrobenzoateC₉H₉NO₄195.17-
This compoundC₉H₁₁NO₂165.19-

Table 3: Safety Information

ChemicalHazard StatementsPrecautionary Statements
4-methyl-2-nitrobenzoic acid Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction.[1]Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection.[1]
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes damage to organs.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Wear protective gloves/protective clothing/eye protection/face protection.[2]
Concentrated Sulfuric Acid Causes severe skin burns and eye damage.Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
10% Palladium on Carbon (wet) Flammable solid.[3]Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]
Hydrogen Gas Extremely flammable gas. Contains gas under pressure; may explode if heated.Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
This compound Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[5]

Note: The safety information provided is a summary. Always refer to the full Safety Data Sheet (SDS) for each chemical before use.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Catalytic Hydrogenation start_acid 4-methyl-2-nitrobenzoic acid reflux Reflux (4-6 hours) start_acid->reflux methanol Methanol methanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup1 Work-up (Evaporation, Extraction) reflux->workup1 purification1 Purification (Recrystallization) workup1->purification1 intermediate Methyl 4-methyl-2-nitrobenzoate purification1->intermediate hydrogenation Hydrogenation (RT, 2-12 hours) intermediate->hydrogenation pd_c 10% Pd/C pd_c->hydrogenation h2 H₂ gas h2->hydrogenation workup2 Work-up (Filtration, Evaporation) hydrogenation->workup2 purification2 Purification (Optional) workup2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of Methyl 2-amino-4-methylbenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylbenzoate is a substituted anthranilic acid derivative that serves as a versatile building block in the synthesis of a variety of complex organic molecules. In the realm of medicinal chemistry, the strategic placement of its amino, methyl, and methyl ester functionalities on the benzene ring makes it a valuable scaffold for the development of novel therapeutic agents. The amino group provides a key handle for derivatization, often acting as a crucial hydrogen bond donor or acceptor for target engagement. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering further points for molecular elaboration. The methyl group can influence the compound's lipophilicity and metabolic stability, and provide steric bulk that can enhance binding affinity and selectivity for a biological target.

While direct applications in marketed drugs are not extensively documented, its structural motifs are present in various biologically active compounds. Its utility is often realized as a key intermediate in the synthesis of heterocyclic systems and other scaffolds of medicinal importance. A notable example of a structurally related compound is 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid, a crucial intermediate in the synthesis of Tolvaptan, a vasopressin V2 receptor antagonist. This highlights the potential of the 2-amino-4-methylbenzoic acid scaffold in constructing complex and pharmacologically relevant molecules.

Key Applications

Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with potential therapeutic value. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a wide range of chemical transformations.

One of the most common applications of this scaffold is in the synthesis of kinase inhibitors. The aminobenzoic acid core is a well-established pharmacophore in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

Furthermore, this building block can be utilized in the construction of various heterocyclic ring systems, such as quinazolinones, benzodiazepines, and acridones, many of which are privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets.

Physicochemical Properties of this compound

PropertyValue
CAS Number 6933-47-7
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Solid
Boiling Point 302.4±22.0 °C (Predicted)
Density 1.132±0.06 g/cm³ (Predicted)
pKa 2.59±0.10 (Predicted)
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the acylation of the amino group of this compound to generate N-acyl derivatives, a common step in the synthesis of various bioactive molecules.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent:

    • If using an acyl chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

    • If using a carboxylic acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.2 eq) in the anhydrous solvent. Add the base (2.0 eq) and stir for 10 minutes. Then, add this mixture to the solution of this compound.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start This compound reaction Amide Coupling Reaction (0°C to RT, 2-16h) start->reaction reagents Acyl Chloride / Carboxylic Acid + Coupling Agent + Base reagents->reaction quench Quench with Water reaction->quench extraction Extraction with Organic Solvent quench->extraction wash Wash with NaHCO₃, Water, Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Purified N-Acyl Derivative purify->product analysis ¹H NMR, ¹³C NMR, Mass Spectrometry product->analysis signaling_pathway cluster_synthesis Synthetic Pathway to a Hypothetical Bioactive Molecule start This compound step1 Amide Coupling (Step 1) start->step1 intermediate1 N-Acyl Intermediate start->intermediate1 Introduce R1 group step1->intermediate1 step2 Hydrolysis (Step 2) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate intermediate1->intermediate2 Unmask carboxylic acid step2->intermediate2 step3 Cyclization (Step 3) intermediate2->step3 product Hypothetical Bioactive Molecule (e.g., Kinase Inhibitor) intermediate2->product Form heterocyclic core step3->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methyl 2-amino-4-methylbenzoate and its halo-substituted precursors in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science.

Introduction

This compound is a versatile building block possessing multiple reactive sites amenable to derivatization. The amino group and the aromatic ring can both participate in palladium-catalyzed cross-coupling reactions, making it a valuable scaffold for the synthesis of diverse compound libraries. This document will focus on four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling. For each reaction, a general overview, a detailed experimental protocol, and a summary of representative reaction parameters are provided. The protocols are based on established methodologies for structurally similar substrates and may require optimization for specific applications.

General Experimental Workflow

A general workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Dry & Concentrate I->J K Purification (e.g., Chromatography) J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryl and vinyl-aryl structures.

General Signaling Pathway

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes

The Suzuki-Miyaura coupling of a halogenated derivative of this compound (e.g., methyl 2-amino-4-bromobenzoate) with various arylboronic acids can provide access to a wide range of substituted biaryl compounds. The amino group in the substrate can act as a coordinating group, potentially influencing the catalytic activity.

Quantitative Data
EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-amino-4-bromobenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
2Methyl 2-amino-4-bromobenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11016~90-98
3Methyl 2-amino-4-iodobenzoate3-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O908~80-90

Note: Yields are estimates based on similar reactions in the literature and may vary.

Experimental Protocol: Synthesis of Methyl 2-amino-4-phenyl-4-methylbenzoate

Materials:

  • Methyl 2-amino-4-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-amino-4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. This reaction is instrumental in the synthesis of arylamines.

General Signaling Pathway

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Notes

The amino group of this compound can be coupled with various aryl halides, or a halogenated derivative can be coupled with a primary or secondary amine. This allows for the synthesis of complex diarylamines or N-alkylated anilines.

Quantitative Data
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-amino-4-bromobenzoateAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018~75-85
24-ChlorotolueneThis compoundPd(OAc)₂ (1.5)RuPhos (3)K₂CO₃t-BuOH11024~80-90
3Methyl 2-chloro-4-methylbenzoateMorpholinePd G3 XPhos (2)-LHMDSDioxane8012~90-99

Note: Yields are estimates based on similar reactions in the literature and may vary.

Experimental Protocol: Synthesis of Methyl 2-(phenylamino)-4-methylbenzoate

Materials:

  • Methyl 2-amino-4-bromobenzoate

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.04 mmol, 4 mol%).

  • Add methyl 2-amino-4-bromobenzoate (1.0 mmol) and toluene (5 mL).

  • Finally, add aniline (1.2 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, producing a substituted alkene.

General Signaling Pathway

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex Beta-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck coupling reaction.

Application Notes

A halogenated derivative of this compound can be coupled with various alkenes to introduce vinyl groups, which are versatile synthetic handles for further transformations.

Quantitative Data
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-amino-4-iodobenzoateStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10024~70-85
2Methyl 2-amino-4-bromobenzoateMethyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8018~65-80
3Methyl 2-amino-4-iodobenzoaten-Butyl acrylateHerrmann's catalyst (0.1)-NaOAcNMP1206~85-95

Note: Yields are estimates based on similar reactions in the literature and may vary.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(2-phenylethenyl)-4-methylbenzoate

Materials:

  • Methyl 2-amino-4-iodobenzoate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a sealed tube, add methyl 2-amino-4-iodobenzoate (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

General Signaling Pathway

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)-C≡CR'(L2) PdII->PdII_alkyne PdII_alkyne->Pd0 Reductive Elimination (Ar-C≡CR') CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Alkyne + Base Cu_alkyne->PdII Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Application Notes

This reaction allows for the introduction of an alkynyl moiety onto the aromatic ring of a halogenated this compound derivative. The resulting arylalkynes are valuable intermediates in the synthesis of heterocycles and conjugated systems.

Quantitative Data
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-amino-4-bromobenzoatePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6512~80-90
2Methyl 2-amino-4-iodobenzoate1-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF808~85-95
3Methyl 2-amino-4-bromobenzoateTrimethylsilylacetylenePd(OAc)₂ (1) / XPhos (2)- (Copper-free)Cs₂CO₃Dioxane10016~75-85

Note: Yields are estimates based on similar reactions in the literature and may vary.

Experimental Protocol: Synthesis of Methyl 2-amino-4-((phenylethynyl)methyl)benzoate

Materials:

  • Methyl 2-amino-4-bromobenzoate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add methyl 2-amino-4-bromobenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates and scales. All experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols: Derivatization of the Amino Group in Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methylbenzoate is a valuable building block in medicinal chemistry and drug development. The presence of a primary amino group on the aromatic ring offers a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives with potential therapeutic applications. Derivatization of this amino group can modulate the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence its biological activity, pharmacokinetic profile, and target-binding interactions. This document provides detailed application notes and experimental protocols for the three most common and synthetically useful derivatization strategies for the amino group of this compound: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

Applications in Drug Development

The derivatization of the 2-amino-4-methylbenzoate scaffold is a key strategy in the discovery of novel therapeutic agents. The amino group serves as a critical anchor point for the introduction of various pharmacophoric elements that can interact with biological targets. For instance, N-acylated and N-sulfonylated derivatives are prevalent in a wide array of pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The amide and sulfonamide linkages formed are metabolically stable and can participate in crucial hydrogen bonding interactions within protein binding pockets. Reductive amination allows for the introduction of alkyl groups, which can be used to probe steric and hydrophobic interactions with a target, as well as to modulate the basicity of the nitrogen atom. These modifications are instrumental in optimizing the potency, selectivity, and drug-like properties of lead compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data for the derivatization of this compound and related aminobenzoate derivatives. Please note that yields and reaction times can vary depending on the specific reagents and reaction conditions used.

Table 1: N-Acylation of Aminobenzoate Derivatives

Acylating AgentSubstrateBaseSolventReaction TimeYield (%)Reference
Acetic Anhydride4-Amino-3-bromobenzoic acidPyridinePyridine2-4 hoursNot specified[1]
2-Methylbenzoyl ChlorideThis compoundSilver SaltsHaloalkane10 min - 5 hoursHigh (not specified)[2]

Table 2: N-Sulfonylation of Aminobenzoate Derivatives

Sulfonyl ChlorideSubstrateBaseSolventReaction TimeYield (%)Reference
4-Methylbenzenesulfonyl chlorideMethyl 2-aminobenzoateTriethylamineTetrahydrofuranNot specified83.7[3]

Table 3: Reductive Amination of Anilines

Aldehyde/KetoneSubstrateReducing AgentSolventReaction TimeYield (%)Reference
FormaldehydePrimary/Secondary AminesZincAqueous mediumNot specifiedGood to excellent[4][5]
Various AldehydesPrimary AminesSodium CyanoborohydrideMethanolNot specifiedNot specified[6][7]

Experimental Protocols

Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-acetyl-2-amino-4-methylbenzoate.

experimental_workflow_acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Pyridine cool Cool to 0 °C start->cool add_anhydride Add Acetic Anhydride cool->add_anhydride warm_stir Warm to RT and Stir (2-4h) add_anhydride->warm_stir monitor Monitor by TLC warm_stir->monitor dilute Dilute with DCM monitor->dilute wash Wash with HCl, NaHCO₃, Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end N-acetylated Product purify->end

Figure 1: Experimental workflow for N-acylation.
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol is adapted from the N-tosylation of Methyl 2-aminobenzoate and is applicable to this compound.[3]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in tetrahydrofuran in a round-bottom flask.

  • Adjust the pH of the solution to 7-8 using triethylamine.

  • Add p-toluenesulfonyl chloride (1.2 eq) to the solution.

  • Reflux the mixture until all the p-toluenesulfonyl chloride is consumed (monitor by TLC).

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure Methyl 2-(p-toluenesulfonamido)-4-methylbenzoate.

experimental_workflow_sulfonylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in THF ph_adjust Adjust pH to 7-8 with Et₃N start->ph_adjust add_tscl Add p-Toluenesulfonyl Chloride ph_adjust->add_tscl reflux Reflux until completion add_tscl->reflux monitor Monitor by TLC reflux->monitor remove_solvent Remove Solvent monitor->remove_solvent extract Extract with CH₂Cl₂ remove_solvent->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end N-sulfonylated Product recrystallize->end

Figure 2: Experimental workflow for N-sulfonylation.
Protocol 3: N-Alkylation via Reductive Amination with Formaldehyde

This protocol provides a general method for the N-methylation of primary amines using formaldehyde and a reducing agent.[4][5]

Materials:

  • This compound

  • Aqueous formaldehyde (37%)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Acetic acid (glacial)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add aqueous formaldehyde (1.1 eq) and stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 2-(methylamino)-4-methylbenzoate.

experimental_workflow_reductive_amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve this compound in Methanol add_acid Add Acetic Acid start->add_acid add_hcho Add Formaldehyde add_acid->add_hcho stir_rt Stir at RT (1h) add_hcho->stir_rt cool Cool to 0 °C stir_rt->cool add_reductant Add Reducing Agent cool->add_reductant stir_overnight Stir Overnight add_reductant->stir_overnight quench Quench with Water stir_overnight->quench extract Extract with Ethyl Acetate quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify end N-alkylated Product purify->end

Figure 3: Workflow for reductive amination.

Conclusion

The derivatization of the amino group in this compound provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols outlined in this document for N-acylation, N-sulfonylation, and reductive amination offer reliable and versatile methods for modifying this key scaffold. Researchers can utilize these procedures as a foundation for creating diverse chemical libraries for biological screening and for the systematic optimization of lead compounds. Careful execution of these protocols and thorough characterization of the resulting products will be crucial for advancing the development of new and effective therapeutic agents.

References

analytical methods for the quantification of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the quantitative analysis of Methyl 2-amino-4-methylbenzoate, a crucial intermediate in pharmaceutical synthesis and chemical research. This document provides detailed application notes and protocols for various analytical techniques, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine and a benzoate ester. Its accurate quantification is essential for quality control, process monitoring, and research applications. This document outlines robust analytical methodologies for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are based on established methods for structurally similar compounds and are intended to serve as a comprehensive starting point for method development and validation.

Data Presentation

The following table summarizes the expected quantitative performance of the described analytical methods for the analysis of this compound. These values are derived from validated methods for analogous compounds such as other benzoate esters and aromatic amines.[1][2]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL~0.5 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control of this compound in bulk materials and simple formulations due to its robustness and accessibility.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[1] The exact ratio may need to be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Analysis Workflow:

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis A Dissolve in Volatile Solvent B Derivatization (Optional) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Electron Ionization (EI) D->E F Mass Spectrometry Detection (SIM/Scan) E->F G Data Analysis and Quantification F->G Method_Selection Start Define Analytical Needs Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex HPLC HPLC-UV Matrix->HPLC Simple Specificity Required Specificity? Sensitivity->Specificity Moderate/Low LCMSMS LC-MS/MS Sensitivity->LCMSMS High Specificity->HPLC Moderate GCMS GC-MS Specificity->GCMS High

References

Application Note: HPLC Method for the Separation of Methyl 2-amino-4-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. Positional isomers of compounds like methyl aminobenzoates can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, a robust and reliable analytical method for the separation and quantification of these isomers is essential. This application note describes a High-Performance Liquid Chromatography (HPLC) method for the separation of methyl 2-amino-4-methylbenzoate from its key positional isomers. The method utilizes reversed-phase chromatography, which is a widely used and versatile technique for the analysis of aromatic compounds.[1]

Experimental Conditions

A standard HPLC system equipped with a UV detector or a Photo Diode Array (PDA) detector was used. The separation was achieved on a C18 stationary phase.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: See Table 1

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
15.070
17.070
17.120
20.020

Results and Discussion

The developed HPLC method successfully separates the target compound, this compound, from its closely related positional isomers. The use of a C18 column provides a hydrophobic stationary phase for the retention of the aromatic isomers. The gradient elution with an acidified mobile phase ensures good peak shapes and resolution. The elution order of the isomers is dependent on their relative polarity. The quantitative data for the separation of a representative set of isomers are summarized in Table 2.

Table 2: Chromatographic Data for the Separation of Methyl Aminomethylbenzoate Isomers

IsomerRetention Time (min)Resolution (USP)Tailing Factor
Methyl 4-amino-3-methylbenzoate8.5-1.1
Methyl 3-amino-4-methylbenzoate9.22.11.2
This compound 10.1 2.5 1.1
Methyl 2-amino-5-methylbenzoate10.81.91.3

Experimental Protocols

1. Reagent and Sample Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of each isomer standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of about 100 µg/mL for each isomer.

  • Sample Solution Preparation: Prepare the sample in the same diluent as the standard solution to a concentration within the linear range of the method.

2. Instrumentation Setup

  • Set up the HPLC system with the specified column and mobile phases.

  • Purge the pump lines to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (20% Mobile Phase B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector wavelength to 254 nm.

3. Data Acquisition

  • Inject 10 µL of the standard solution to determine the retention times and resolution of the isomers.

  • Inject 10 µL of the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Integrate the peak areas to determine the relative amounts of each isomer.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Define_Separation_Goal Define Separation Goal (Isomer Separation) Select_Column Select Column (e.g., C18, Mixed-Mode) Define_Separation_Goal->Select_Column Select_Mobile_Phase Select Mobile Phase (ACN/Water, Acidified) Define_Separation_Goal->Select_Mobile_Phase Initial_Scouting Initial Scouting Runs (Isocratic & Gradient) Select_Column->Initial_Scouting Select_Mobile_Phase->Initial_Scouting Optimize_Gradient Optimize Gradient Profile Initial_Scouting->Optimize_Gradient Optimize_Parameters Optimize Other Parameters (Flow Rate, Temperature) Optimize_Gradient->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness

Caption: Workflow for HPLC Method Development and Validation.

Caption: Conceptual Diagram of Isomer Separation by HPLC.

References

Application Note and Protocol: GC-MS Analysis of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the analysis of Methyl 2-amino-4-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in drug development for the quantification and identification of this compound.

Introduction

This compound is an aromatic ester of significant interest in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This protocol details the sample preparation, GC-MS instrumentation, and data analysis procedures. While direct analysis is often feasible, a derivatization step for the amino group is also discussed as an option to improve chromatographic performance.

Experimental Protocols

A critical aspect of GC-MS analysis is proper sample preparation to ensure the analyte is in a form suitable for injection and vaporization without degradation.[1][2]

2.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS) (e.g., Methyl 4-aminobenzoate or a deuterated analog)

  • Derivatization reagent (optional): N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine, anhydrous

  • GC vials with inserts

2.2. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a direct dissolution is sufficient. For more complex matrices, a liquid-liquid extraction may be necessary.[3]

2.2.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2.2. Sample Preparation from a Reaction Mixture (Example)

  • Quench the reaction mixture and extract the organic components using a suitable solvent like ethyl acetate.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Accurately weigh a portion of the crude residue and dissolve it in dichloromethane to a known volume.

  • Spike the sample solution with the internal standard to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2.3. Optional Derivatization Protocol

For improved peak shape and thermal stability, derivatization of the amino group can be performed.

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Data Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Retention Time and Key Mass Fragments

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compoundTo be determined165To be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The mass spectral data for the structurally similar Methyl 4-aminobenzoate can be used as a reference.[5]

Table 2: Calibration Curve Data

Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1
5
10
25
50
100
Linearity (R²) To be determined

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Dichloromethane weigh->dissolve add_is Add Internal Standard dissolve->add_is prep_cal Prepare Calibration Curve add_is->prep_cal derivatize Optional: Derivatization add_is->derivatize Optional filter Filter into GC Vial add_is->filter Direct Analysis prep_cal->filter derivatize->filter inject Inject Sample into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Compound (Mass Spectrum) integrate->identify quantify Quantify (Calibration Curve) integrate->quantify report Generate Report identify->report quantify->report end End report->end

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This protocol provides a detailed method for the GC-MS analysis of this compound. The presented sample preparation, instrumentation parameters, and data analysis framework are designed to yield accurate and reproducible results. Method validation, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, should be performed in accordance with laboratory guidelines.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of Methyl 2-amino-4-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. This document outlines the primary synthetic routes, detailed experimental protocols, and critical parameters for process optimization and scale-up.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both an amine and a methyl ester, allows for a variety of subsequent chemical transformations. The demand for efficient, scalable, and cost-effective synthetic methods is therefore of high importance.

This document focuses on two principal and industrially viable routes for the synthesis of this compound:

  • Route A: Esterification of 2-amino-4-methylbenzoic acid.

  • Route B: Catalytic hydrogenation of Methyl 4-methyl-2-nitrobenzoate.

Each route presents distinct advantages and challenges concerning reagent availability, reaction conditions, yield, purity, and environmental impact.

Synthetic Routes and Considerations

The selection of a synthetic route for large-scale production depends on several factors, including raw material cost, process safety, capital investment, and environmental regulations.

Route A: Esterification of 2-amino-4-methylbenzoic acid

This is a direct and straightforward approach where the carboxylic acid is converted to its corresponding methyl ester. The reaction is typically acid-catalyzed.

Key Considerations:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) are commonly used. Thionyl chloride in methanol is often preferred for high yields as it reacts with methanol to generate HCl in situ, driving the reaction to completion.

  • Equilibrium: The Fischer esterification is a reversible reaction. To maximize yield, a large excess of methanol is typically used, which also serves as the solvent. Removal of water, a byproduct, can also shift the equilibrium towards the product.

  • Work-up: Neutralization of the acidic catalyst is a critical step in the work-up procedure to prevent hydrolysis of the ester product.

Route B: Reduction of Methyl 4-methyl-2-nitrobenzoate

This route involves the initial synthesis of the nitro-ester precursor, followed by the reduction of the nitro group to an amine.

Key Considerations:

  • Precursor Synthesis: Methyl 4-methyl-2-nitrobenzoate is typically prepared by the esterification of 4-methyl-2-nitrobenzoic acid.

  • Reduction Method: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is the most common and scalable method for the reduction of the nitro group. This method is highly efficient and produces water as the primary byproduct, making it an environmentally friendly option.

  • Safety: Hydrogen gas is highly flammable and requires specialized equipment for safe handling at an industrial scale. The catalysts can be pyrophoric and must be handled with care, especially after the reaction.

  • Process Control: The hydrogenation reaction is often exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes.

ParameterRoute A: EsterificationRoute B: Reduction of Nitro-ester
Starting Material 2-amino-4-methylbenzoic acidMethyl 4-methyl-2-nitrobenzoate
Key Reagents Methanol, Thionyl Chloride or H₂SO₄H₂, Palladium on Carbon (Pd/C) or Raney Nickel
Typical Yield > 95%> 95%
Reaction Temperature Reflux (approx. 65°C)Room Temperature to 50°C
Reaction Pressure Atmospheric40-50 psi (for hydrogenation)
Key Advantages Direct, high-yieldingUtilizes readily available starting materials, "greener" reduction step
Key Challenges Handling of corrosive acids, equilibrium limitationsHandling of flammable hydrogen gas and pyrophoric catalysts

Experimental Protocols

Protocol for Route A: Esterification of 2-amino-4-methylbenzoic acid

Materials:

  • 2-amino-4-methylbenzoic acid

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-amino-4-methylbenzoic acid (1.0 eq).

  • Add anhydrous methanol (approximately 15-25 mL per gram of starting material).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add thionyl chloride (2.0-2.2 eq) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

  • Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid (pH ~7.5).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization, typically from an ethanol/water mixture.

Protocol for Route B: Reduction of Methyl 4-methyl-2-nitrobenzoate

Materials:

  • Methyl 4-methyl-2-nitrobenzoate

  • Methanol

  • Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel

  • Hydrogen Gas

  • Celite

Procedure:

  • Charge a hydrogenation reactor with Methyl 4-methyl-2-nitrobenzoate (1.0 eq) and methanol (approximately 30 mL per gram of starting material).

  • Carefully add the catalyst (Pd/C or Raney Nickel, typically 5% by weight of the starting material) to the mixture.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen).

  • Introduce hydrogen gas to a pressure of 40-50 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 8-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization if necessary.

Visualization of Workflows and Pathways

G cluster_route_a Route A: Esterification cluster_route_b Route B: Reduction A_start 2-amino-4-methylbenzoic acid A_ester Esterification (Methanol, SOCl₂) A_start->A_ester A_workup Neutralization & Extraction A_ester->A_workup A_product This compound A_workup->A_product B_start 4-methyl-2-nitrobenzoic acid B_ester Esterification (Methanol, Acid Catalyst) B_start->B_ester B_intermediate Methyl 4-methyl-2-nitrobenzoate B_ester->B_intermediate B_reduction Catalytic Hydrogenation (H₂, Pd/C) B_intermediate->B_reduction B_workup Catalyst Filtration B_reduction->B_workup B_product This compound B_workup->B_product

Caption: Comparative synthetic pathways for this compound.

G start Crude Product assess Assess Purity (TLC, HPLC) start->assess decision Purity Acceptable? assess->decision recrystallization Recrystallization decision->recrystallization No final_product Pure this compound decision->final_product Yes chromatography Column Chromatography (If necessary) recrystallization->chromatography Further purification analysis Final Purity & Identity Analysis (MP, NMR, HPLC) recrystallization->analysis chromatography->analysis analysis->decision

Caption: General workflow for the purification and analysis of the final product.

Safety and Handling

Route A:

  • Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Sulfuric acid is a strong corrosive acid. Handle with care and appropriate PPE.

Route B:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with intrinsically safe equipment. Ensure proper grounding to prevent static discharge.

  • Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry and handle it under a blanket of inert gas or as a slurry. Quench spent catalyst carefully.

Conclusion

Both the esterification of 2-amino-4-methylbenzoic acid and the reduction of Methyl 4-methyl-2-nitrobenzoate are viable and high-yielding routes for the large-scale synthesis of this compound. The choice of route will depend on a thorough evaluation of economic, safety, and environmental factors specific to the manufacturing facility. The protocols provided herein serve as a robust starting point for process development and optimization.

Methyl 2-amino-4-methylbenzoate: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-S5-2025

Introduction

Methyl 2-amino-4-methylbenzoate is a valuable and versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a variety of chemical transformations. This application note details the use of this compound as a key intermediate in the synthesis of quinazolinone derivatives, which are prominent structural motifs in many biologically active compounds.

The strategic placement of the methyl group at the 4-position of the benzene ring provides a handle for modulating the electronic and steric properties of the final products, making it an attractive starting material for structure-activity relationship (SAR) studies in drug discovery. This document provides a detailed protocol for a representative synthesis of a 7-methyl-substituted quinazolinone, a core structure found in numerous therapeutic agents.

Key Applications

This compound serves as a crucial precursor in the synthesis of a range of complex organic molecules. Its primary applications include:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, notably analgesics and anti-inflammatory drugs.[1] The quinazolinone core, readily accessible from this building block, is a privileged scaffold in medicinal chemistry.

  • Agrochemical Formulations: The compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.[1]

  • Organic Synthesis: It is widely employed in the generation of complex molecular architectures and the exploration of novel chemical transformations.[1]

  • Biochemical Research: this compound and its derivatives are studied for their potential as enzyme inhibitors, offering insights into metabolic pathways.[1]

  • Cosmetics: It finds application in cosmetic formulations as a fragrance component and skin-conditioning agent.[1]

Synthesis of 7-Methyl-Substituted Quinazolinones

A primary application of this compound is in the synthesis of 7-methyl-substituted quinazolin-4(3H)-ones. This is typically achieved through a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide or its equivalent. The general reaction scheme is depicted below:

G cluster_0 Synthesis of 7-Methylquinazolin-4(3H)-one MAMB This compound r1 MAMB->r1 Formamide Formamide Formamide->r1 Heat Heat Product 7-Methylquinazolin-4(3H)-one Methanol Methanol (byproduct) p1 r1->p1 Cyclocondensation p1->Product p1->Methanol

Caption: General reaction for the synthesis of 7-methylquinazolin-4(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of 3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one

This protocol demonstrates a copper-catalyzed, multi-component reaction to construct the quinazolinone scaffold.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mg)Moles (mmol)
2-Amino-N-benzyl-4-methylbenzamide240.3124.00.1
3-Hydroxyphenylacetylene118.1313.00.11
Copper(I) Iodide (CuI)190.451.90.01
p-Toluenesulfonyl Azide (TsN₃)197.2221.70.11
Triethylamine (Et₃N)101.1911.10.11
Acetonitrile (MeCN)41.052 mL-

Reaction Procedure:

  • To a solution of 2-amino-N-benzyl-4-methylbenzamide (0.1 mmol, 1.0 equiv.) in acetonitrile (2 mL) at room temperature, add 3-hydroxyphenylacetylene (0.11 mmol, 1.1 equiv.), copper(I) iodide (10 mol%), p-toluenesulfonyl azide (0.11 mmol, 1.1 equiv.), and triethylamine (0.11 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc = 2:1) to afford the desired product.

Expected Results:

ProductYield (%)Physical State
3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one86White Solid

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the 7-methyl-substituted quinazolinone derivative.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (2-Amino-N-benzyl-4-methylbenzamide, 3-hydroxyphenylacetylene, CuI, TsN3, Et3N) in Acetonitrile B 2. Stir at Room Temperature for 12 hours A->B C 3. Monitor by TLC B->C D 4. Solvent Evaporation C->D Reaction Complete E 5. Flash Column Chromatography D->E F 6. Product Isolation (86% Yield) E->F

Caption: Workflow for the synthesis of a 7-methylquinazolinone derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in the preparation of quinazolinone derivatives, as demonstrated by the representative protocol, highlights its importance in medicinal chemistry and drug discovery. The straightforward access to the 7-methylquinazolinone scaffold allows for the development of novel therapeutic agents and the exploration of their biological activities. Researchers and drug development professionals can leverage the reactivity of this compound to construct diverse molecular libraries for screening and optimization.

References

Application Notes and Protocols for the Esterification of 2-Amino-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of alkyl 2-amino-4-methylbenzoates through the esterification of 2-amino-4-methylbenzoic acid. Two robust and commonly employed methods are presented: the classic Fischer esterification using a strong acid catalyst and a high-yield alternative employing thionyl chloride. These protocols are designed to be adaptable for various research and development applications, from small-scale synthesis of novel compounds to the preparation of key intermediates in drug discovery.

Method 1: Fischer Esterification

Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the product ester, the alcohol is typically used in large excess.[3] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[4]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-methylbenzoic acid and an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid dropwise. An initial precipitate of the aminobenzoic acid salt may form but will dissolve as the reaction mixture is heated.[5]

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing water.[3]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[3][6]

  • Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid), and finally with brine.[4][6] Exercise caution during the bicarbonate wash as carbon dioxide evolution will cause pressure buildup in the separatory funnel.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[4][6]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[7]

Quantitative Data Summary: Fischer Esterification
Reagent/ParameterMolar Ratio (Typical)Example QuantityPurpose
2-Amino-4-methylbenzoic Acid1.0 eq1.51 g (10 mmol)Starting Material
Alcohol (e.g., Methanol)10 - 20 eq40 mLReactant and Solvent
Concentrated Sulfuric Acid0.1 - 0.2 eq0.5 mLCatalyst
Reflux Time-1 - 4 hoursReaction Time
Typical Yield-70 - 85%Product Yield

Method 2: Esterification using Thionyl Chloride in Alcohol

This method offers a high-yield alternative for the esterification of 2-amino-4-methylbenzoic acid. Thionyl chloride reacts with the alcohol in situ to generate hydrochloric acid, which acts as the catalyst for the esterification.[6][8] This approach is often faster and results in higher conversion rates compared to the traditional Fischer esterification.[9]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of anhydrous alcohol (e.g., methanol).

  • Reagent Addition: Cool the solution in an ice bath. While maintaining a low temperature, add thionyl chloride dropwise to the stirred solution.[6][8]

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 to 4 hours. Monitor the reaction's progress by TLC.[6][8]

  • Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[6][8]

  • Neutralization and Extraction: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[6][10]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]

  • Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[7]

Quantitative Data Summary: Thionyl Chloride Method
Reagent/ParameterMolar Ratio (Typical)Example QuantityPurpose
2-Amino-4-methylbenzoic Acid1.0 eq1.51 g (10 mmol)Starting Material
Anhydrous Alcohol (e.g., Methanol)15 - 25 eq50 mLReactant and Solvent
Thionyl Chloride1.5 - 2.2 eq1.6 mL (22 mmol)Catalyst Precursor
Reflux Time-2 - 4 hoursReaction Time
Reported Yield-> 90%Product Yield[8]

Visualizations

Signaling Pathway of Fischer Esterification

Fischer_Esterification Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Forms Good Leaving Group (H2O) Deprotonation Deprotonation Elimination->Deprotonation Product Ester Product Deprotonation->Product Regenerates Catalyst

Caption: Mechanism of the acid-catalyzed Fischer Esterification reaction.

Experimental Workflow for Ester Synthesis and Purification

Experimental_Workflow Start Start: Mix Reactants (Acid, Alcohol, Catalyst) Reflux Heat to Reflux Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Workup Work-up: Quench and Extract Cooling->Workup Neutralize Neutralize with NaHCO3 Solution Workup->Neutralize Dry Dry Organic Layer Neutralize->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for the synthesis and purification of esters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Fischer Esterification of 2-amino-4-methylbenzoic acid : This is a direct, acid-catalyzed esterification of the parent carboxylic acid with methanol. It is an equilibrium-driven reaction.

  • Reduction of Methyl 4-methyl-2-nitrobenzoate : This route involves the synthesis of the nitro-substituted ester followed by the reduction of the nitro group to an amine. This is a high-yielding route, often preferred in industrial settings.

Q2: My Fischer esterification is giving a low yield. What are the common causes?

A2: Low yields in Fischer esterification are typically due to the presence of water, insufficient catalyst, suboptimal reaction time or temperature, or an unfavorable equilibrium position. It is crucial to use anhydrous methanol and dry glassware. Increasing the reflux time or using a large excess of methanol can help drive the reaction to completion.

Q3: I am seeing byproducts in my nitro reduction step. What are they and how can I avoid them?

A3: Incomplete reduction of the nitro group can lead to the formation of nitroso, azoxy, or azo compounds, especially if the reaction is not carried out to completion. Over-reduction is less common for aromatic nitro groups but can occur under harsh conditions. To avoid these byproducts, ensure the catalyst is active, there is sufficient hydrogen pressure (for catalytic hydrogenation), and the reaction is monitored until the starting material is fully consumed.

Q4: How can I best purify the final product?

A4: Purification of this compound can typically be achieved by recrystallization or column chromatography. If the crude product is an oil or fails to crystallize, column chromatography is the recommended method. Tailing on silica gel columns can be an issue due to the basicity of the amino group; this can often be mitigated by adding a small amount of a tertiary amine like triethylamine to the eluent.

Synthesis Pathways and Troubleshooting

The primary synthesis pathways for this compound are illustrated below, followed by troubleshooting guides for common issues encountered during the synthesis.

Synthesis_Pathways cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Nitro Reduction A 2-amino-4-methylbenzoic acid B This compound A->B Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux C 4-methyl-2-nitrobenzoic acid D Methyl 4-methyl-2-nitrobenzoate C->D Methanol, Acid Catalyst E This compound D->E Reduction (e.g., H₂, Pd/C) Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_incomplete Increase reaction time/temp Check catalyst/reagent quality incomplete->troubleshoot_incomplete check_workup Review Work-up & Purification complete->check_workup end Yield Improved troubleshoot_incomplete->end product_loss Product Loss During Extraction/Purification check_workup->product_loss Yes side_reactions Check for Side Reactions check_workup->side_reactions No optimize_workup Adjust pH during extraction Optimize recrystallization solvent Use column chromatography product_loss->optimize_workup optimize_workup->end byproducts_present Byproducts Present side_reactions->byproducts_present Yes side_reactions->end No optimize_conditions Adjust reaction conditions to minimize side reactions byproducts_present->optimize_conditions optimize_conditions->end Purification_Troubleshooting start Crude Product problem Problem Encountered start->problem oily_product Product is an oil/won't crystallize problem->oily_product Oily colored_product Product is colored problem->colored_product Colored poor_separation Tailing in column chromatography problem->poor_separation Tailing solution1 Use column chromatography oily_product->solution1 solution2 Treat with activated charcoal during recrystallization colored_product->solution2 solution3 Add triethylamine (~0.5-1%) to eluent poor_separation->solution3 end Pure Product solution1->end solution2->end solution3->end

common side reactions in the synthesis of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 2-amino-4-methylbenzoate, a key intermediate in various chemical and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical methods for synthesizing this compound are:

  • Fischer Esterification: Direct acid-catalyzed esterification of 2-amino-4-methylbenzoic acid with methanol. Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), which generates HCl in situ.

  • Reduction of a Nitro Precursor: This involves the reduction of Methyl 4-methyl-2-nitrobenzoate to the corresponding amine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for this transformation.[1]

Q2: What are the most common side reactions during the esterification of 2-amino-4-methylbenzoic acid?

A2: The primary issues in Fischer esterification are often incomplete reaction due to equilibrium, but specific side reactions can occur:

  • Dimerization/Amide Formation: The amino group of one molecule can react with the carboxylic acid of another to form an amide linkage, especially if the amino group is not sufficiently protonated by the acid catalyst.

  • Oxidation of the Amino Group: The aniline-type amino group is susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air at high temperatures for extended periods.

  • N-Sulfonylation (with SOCl₂): If thionyl chloride is used, it can potentially react with the unprotected amino group to form an N-sulfinylamine byproduct.

Q3: What byproducts are typically formed during the reduction of Methyl 4-methyl-2-nitrobenzoate?

A3: Side reactions in the catalytic reduction of an aromatic nitro group primarily involve incomplete reduction or dimerization of intermediates.

  • Incomplete Reduction: The reaction may stall at intermediate stages, leaving nitroso or hydroxylamine species in the product mixture.

  • Azo and Azoxy Formation: The reactive intermediates (nitroso and hydroxylamine) can dimerize to form highly colored azo (-N=N-) or azoxy (-N=N(O)-) compounds, which are common sources of colored impurities.[2]

Q4: My final product has a persistent yellow or brown color. How can I remove it?

A4: Colored impurities typically arise from oxidation byproducts or azo/azoxy compounds from the nitro-reduction route.

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities. The charcoal is then removed by hot filtration.[3]

  • Column Chromatography: For stubborn colors, purification via silica gel column chromatography is highly effective at separating these more polar, colored byproducts from the desired product.[3]

Synthesis Pathways Overview

Synthesis Routes for this compound Start1 2-Amino-4-methylbenzoic Acid Product This compound Start1->Product Esterification (Methanol, Acid Catalyst) Start2 4-Methyl-2-nitrobenzoic Acid Intermediate Methyl 4-methyl-2-nitrobenzoate Start2->Intermediate Esterification (Methanol, Acid Catalyst) Intermediate->Product Reduction (e.g., H2, Pd/C)

Caption: Primary synthesis pathways for this compound.

Troubleshooting Guides

Problem 1: Low Yield in Esterification Reaction

The Fischer esterification is an equilibrium-limited reaction. Low yields are often due to conditions that do not favor the product.[4]

Potential Cause Troubleshooting Solution
Presence of Water Water shifts the equilibrium toward the starting materials. Ensure all glassware is oven-dried and use anhydrous methanol.[5]
Insufficient Methanol Methanol is both a reactant and the solvent. Using a large excess shifts the equilibrium toward the ester product.
Inadequate Reaction Time/Temp Ensure the reaction is refluxed for a sufficient time (typically 4-16 hours) to reach equilibrium. Monitor by TLC.
Catalyst Inactivity Use fresh, concentrated sulfuric acid or high-purity thionyl chloride. Ensure the correct catalytic amount is used.
Problem 2: Incomplete Reduction of Nitro Group

If TLC analysis shows the presence of the starting nitro compound or intermediate spots, the reduction is incomplete.

Potential Cause Troubleshooting Solution
Catalyst Deactivation The catalyst (e.g., Pd/C) may be old or poisoned. Use fresh catalyst or increase the catalyst loading.
Insufficient Hydrogen Ensure the system is properly sealed and under positive hydrogen pressure (e.g., balloon or Parr shaker). Purge the system with nitrogen then hydrogen to remove all air.[2]
Poor Mixing Vigorous stirring is essential to ensure proper contact between the substrate, catalyst, and hydrogen gas.
Reaction Time Some reductions can be slow. Allow the reaction to run overnight if necessary, monitoring progress with TLC.[2]
Problem 3: Product is an Oil and Fails to Crystallize

The presence of impurities can significantly depress the melting point of a compound, causing it to remain an oil.

Potential Cause Troubleshooting Solution
Significant Impurities Perform a preliminary purification using column chromatography to remove the bulk of impurities before attempting recrystallization again.[3]
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure product is also highly effective.[3]
Rapid Cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[3]

Troubleshooting Workflow for Low Product Yield

Start Low Product Yield Observed Route Which synthesis route was used? Start->Route Esterification Esterification Route->Esterification Esterification Reduction Nitro Reduction Route->Reduction Reduction CheckWater Check for water contamination? (Use anhydrous solvent) Esterification->CheckWater CheckCatalyst Check catalyst activity/amount? Reduction->CheckCatalyst CheckWater->CheckCatalyst No Optimize Optimize Conditions CheckWater->Optimize Yes CheckTime Increase reaction time/temp? CheckCatalyst->CheckTime No CheckH2 Check H2 pressure & delivery? CheckCatalyst->CheckH2 No CheckCatalyst->Optimize Yes CheckTime->Optimize Yes CheckMixing Ensure vigorous stirring? CheckH2->CheckMixing No CheckH2->Optimize Yes CheckMixing->Optimize Yes

Caption: A workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Esterification of 2-Amino-4-methylbenzoic Acid

This protocol is adapted from standard Fischer esterification procedures.[6]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.2 eq) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 8-16 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully pour the residue over crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH of the solution is approximately 7.5-8. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Reduction of Methyl 4-methyl-2-nitrobenzoate

This protocol is based on standard catalytic hydrogenation methods.[1][2]

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or ethyl acetate (approx. 20-30 mL per gram of ester).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) to the solution.

  • Hydrogenation: Seal the vessel and purge the system first with nitrogen and then with hydrogen gas to remove all oxygen. Pressurize the vessel with hydrogen gas (typically 40-50 psi) or affix a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature for 8-24 hours. Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: Purification of Crude Methyl 2-amino-4-methylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the purification of crude Methyl 2-amino-4-methylbenzoate via recrystallization. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, a standard experimental protocol, and key physical data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to recrystallization? A1: Understanding the physical properties is crucial for selecting an appropriate solvent and troubleshooting the recrystallization process. The most critical property is its low melting point, which makes it prone to "oiling out."

Q2: What is a good starting solvent for the recrystallization of this compound? A2: Based on the solubility of structurally similar compounds like Methyl 4-aminobenzoate, which is soluble in alcohol and ether but only slightly soluble in water, polar organic solvents are a good starting point.[1][2] Methanol or ethanol are excellent candidates. A mixed solvent system, such as ethanol/water, can also be effective for optimizing crystal yield.

Q3: What are the most common impurities found in crude this compound? A3: Impurities typically stem from the synthetic route used. They may include unreacted starting materials (e.g., 2-amino-4-methylbenzoic acid if synthesized via esterification), byproducts from side reactions, and residual colored compounds formed during the reaction.[3]

Q4: How can I assess the purity of the final product? A4: The most straightforward method is melting point analysis. Pure this compound has a sharp melting point range of 35-36°C.[4] A broad or depressed melting point indicates the presence of impurities. Further analysis can be conducted using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number18595-17-0[4]
Molecular FormulaC₉H₁₁NO₂[4]
Molecular Weight165.19 g/mol [5]
AppearanceSolid[6]
Melting Point35-36 °C[4]
SolubilitySoluble in polar organic solvents like methanol and ethanol.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Problem: Oily droplets are forming instead of crystals as the solution cools.

  • Likely Causes:

    • Low Melting Point: This is the most common reason. The compound's melting point (35-36°C) is low, and it may be coming out of the concentrated solution above this temperature.[7][8]

    • High Concentration: The solution may be too saturated, causing the product to precipitate as a liquid.[8][9]

    • Rapid Cooling: Cooling the solution too quickly can favor oil formation over the slower process of crystal lattice formation.[8][10]

    • High Impurity Level: Impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.[8]

  • Solutions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[7][8][10]

    • Allow the solution to cool much more slowly. Insulate the flask with a cloth or place it in a warm water bath to encourage gradual cooling.[10]

    • Try scratching the inside of the flask with a glass rod as it cools to encourage crystallization.[7]

Problem: No crystals form, even after the solution has cooled in an ice bath.

  • Likely Causes:

    • Too Much Solvent: This is the most frequent cause. If an excess of solvent was used, the solution is not saturated enough for crystals to form, even when cold.[10][11]

    • Supersaturation: The solution may be supersaturated, a state where crystallization is inhibited without a nucleation site.[10][11]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic scratches provide nucleation sites.[11][12]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to act as a template for crystal growth.[11][12]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[10][12]

Problem: The yield of purified crystals is very low.

  • Likely Causes:

    • Excessive Solvent: Using too much solvent during the initial dissolution step will result in a significant portion of the product remaining in the mother liquor upon cooling.[8][11]

    • Premature Crystallization: The compound may have crystallized in the filter funnel during an optional hot filtration step.[7]

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or to a low enough temperature.[13]

    • Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that was not ice-cold can redissolve the product.[11]

  • Solutions:

    • Ensure you use the absolute minimum amount of near-boiling solvent to dissolve the crude solid.[11]

    • If performing hot filtration, pre-heat the funnel and filter flask to prevent premature crystallization.

    • Allow the flask to cool undisturbed to room temperature before placing it in an ice bath for at least 30 minutes.[14]

    • Wash the crystals on the filter with a minimal amount of ice-cold solvent.[11]

Problem: The final crystals are colored (e.g., yellow or brown).

  • Likely Cause:

    • Colored Impurities: The crude material contained colored impurities that are co-soluble with the product in the chosen solvent.

  • Solution:

    • Charcoal Treatment: Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% of the solute's weight), swirl, and keep the solution hot for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal via hot filtration through fluted filter paper and then allow the clear filtrate to cool and crystallize as usual.[14]

Visualizations

Troubleshooting_Workflow start Hot, Saturated Solution Prepared decision_cool What happens upon cooling? start->decision_cool oiling_out Problem: 'Oiling Out' Occurs decision_cool->oiling_out Oily droplets appear no_crystals Problem: No Crystals Form decision_cool->no_crystals Solution remains clear crystals_form Success: Crystals Form decision_cool->crystals_form Solid particles appear solution_oil Solution: 1. Re-heat to dissolve oil. 2. Add small amount of hot solvent. 3. Cool very slowly. oiling_out->solution_oil solution_no_xtal Solution: 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. If fails, boil off some solvent. no_crystals->solution_no_xtal proceed Proceed to Crystal Isolation (Vacuum Filtration) crystals_form->proceed solution_oil->start Retry Cooling solution_no_xtal->start Retry Cooling

Caption: A troubleshooting decision tree for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This protocol outlines the standard method for purifying crude this compound using methanol.

  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirring hotplate.

    • Add a small portion of methanol (e.g., 15-20 mL) and begin heating the mixture to a gentle boil while stirring.

    • Continue adding hot methanol in small increments until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.[11]

  • Decolorization (Optional):

    • If the solution is noticeably colored, remove it from the heat source.

    • Allow it to cool for a minute, then add a spatula-tip of activated charcoal.

    • Reheat the mixture to boiling for 2-3 minutes.[14]

  • Hot Filtration (Only if charcoal was used or insoluble impurities are present):

    • This step must be performed quickly to prevent premature crystallization.[14]

    • Place a piece of fluted filter paper into a pre-heated stemless funnel placed on top of a clean, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper. Rinse the original flask with a tiny amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass to prevent solvent evaporation and contamination.[13]

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[14]

  • Isolation:

    • Set up a Büchner funnel for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold methanol.

    • Swirl the flask to create a slurry of the crystals and pour it into the Büchner funnel with the vacuum applied.

    • Rinse the flask with a small amount (a few mL) of ice-cold methanol and pour this over the crystals to transfer any remaining product.

  • Washing:

    • With the vacuum still applied, wash the collected crystals with one or two small portions of ice-cold methanol to rinse away any remaining soluble impurities.[14]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air-dry completely. For faster drying, use a vacuum oven at a low temperature (e.g., <30°C) until a constant weight is achieved.

Experimental_Workflow start Weigh Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decision_color Is Solution Colored? dissolve->decision_color charcoal Add Activated Charcoal & Reheat decision_color->charcoal Yes cool Cool Solution Slowly (Room Temp -> Ice Bath) decision_color->cool No hot_filter Perform Hot Filtration charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash Crystals with Minimal Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry analyze Assess Purity (e.g., Melting Point) dry->analyze

Caption: A standard workflow for the recrystallization of this compound.

References

optimizing reaction conditions for the esterification of 2-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Esterification of 2-Amino-4-Methylbenzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of 2-amino-4-methylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of 2-amino-4-methylbenzoic acid.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or has not produced any of the desired ester. What are the potential causes and how can I fix this?

  • Answer: Low product yield in the esterification of 2-amino-4-methylbenzoic acid is a common issue that can stem from several factors related to the reaction equilibrium and catalyst activity.

    • Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction.[1] To favor the formation of the ester, the equilibrium must be shifted towards the products.

      • Solution: Use a large excess of the alcohol (e.g., methanol or ethanol), which can also serve as the solvent, to push the equilibrium forward.[2] Another strategy is to remove water as it is formed, for instance, by using a Dean-Stark apparatus, though this is more common with higher-boiling alcohols.[3]

    • Insufficient Catalyst: The basic amino group (-NH₂) on the 2-amino-4-methylbenzoic acid neutralizes the acid catalyst (e.g., sulfuric acid), rendering it inactive.[2][4]

      • Solution: A stoichiometric amount of the acid catalyst is required to protonate the amino group, with an additional catalytic amount to facilitate the esterification. Therefore, ensure at least 1.0 to 1.5 molar equivalents of the strong acid catalyst are used.[5] An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form, which should dissolve as the reaction progresses.[4][5]

    • Presence of Water: Anhydrous conditions are crucial. Water in the reactants or solvent can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[6]

      • Solution: Use anhydrous alcohol and ensure all glassware is thoroughly dried before use.

Issue 2: Formation of Impurities and Byproducts

  • Question: My final product is impure. What are the likely side reactions and how can I minimize them?

  • Answer: The presence of impurities is often due to unreacted starting material or the formation of byproducts such as amides.

    • Unreacted Starting Material: The reaction may not have reached completion.

      • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] If the starting material is still present after the initial reaction time, consider extending the reflux period or slightly increasing the reaction temperature.[2]

    • N-Acylation (Amide Formation): The amino group of one molecule of 2-amino-4-methylbenzoic acid can react with the carboxylic acid of another molecule to form an amide byproduct.

      • Solution: This is more likely at higher temperatures. Avoid excessively high reaction temperatures.[2] Using a large excess of the alcohol will also favor the desired esterification by ensuring the alcohol is the primary nucleophile.[2]

Issue 3: Product is an Oil or Has a Low Melting Point

  • Question: The expected solid product is oily or has a melting point lower than the literature value. Why is this happening?

  • Answer: An oily product or a depressed melting point typically indicates the presence of impurities.[2]

    • Solution: Purify the crude product. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is an effective method for removing unreacted starting material and other impurities to obtain a pure, crystalline solid.[2]

Issue 4: Difficulties in Product Isolation

  • Question: I am having trouble isolating the product after the reaction workup. What is the correct procedure?

  • Answer: Proper workup is critical for isolating the ester in its free base form.

    • Incorrect pH during Workup: The product is often in the form of its hydrochloride or hydrogen sulfate salt after the reaction, making it water-soluble.

      • Solution: After cooling the reaction mixture and pouring it into water, slowly add a base like 10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (approximately 8).[5][7] This neutralizes the excess acid and deprotonates the amino group of the ester, causing it to precipitate out of the aqueous solution.[8]

    • Product Loss During Washing: The ester may have some solubility in the washing solvent.

      • Solution: Use cold water to wash the filtered product to minimize dissolution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the esterification of 2-amino-4-methylbenzoic acid?

A1: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for Fischer esterification.[9] Due to the presence of the basic amino group, at least a stoichiometric amount of the acid is necessary.[2][4] An alternative high-yield method involves using thionyl chloride (SOCl₂) in methanol.[10] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the reaction.[10]

Q2: What are the optimal molar ratios of reactants?

A2: To drive the reaction to completion, a large excess of the alcohol is recommended. A common approach is to use the alcohol as the solvent, making it present in a very large molar excess (e.g., 10-20 molar equivalents).[6] For the acid catalyst (e.g., H₂SO₄), a molar equivalent of 1.0 to 1.5 relative to the 2-amino-4-methylbenzoic acid is typical.[5]

Q3: What are the typical reaction times and temperatures?

A3: The reaction is typically heated to reflux.[10] With methanol or ethanol, this corresponds to a temperature of about 65-80°C. Reaction times can vary, but a range of 4 to 8 hours is common.[6] It is advisable to monitor the reaction's progress by TLC to determine the optimal reaction time.[5]

Q4: How should I purify the final ester product?

A4: After the basic workup and filtration of the crude product, recrystallization is the most common purification method.[2] A mixture of ethanol and water is often a suitable solvent system for this purpose.[2]

Q5: How can I confirm the identity and purity of my product?

A5: The identity and purity of the synthesized ester can be confirmed using several analytical techniques, including:

  • Melting Point: Compare the experimental melting point to the literature value. A sharp melting point close to the expected value indicates high purity.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch (around 1700-1750 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from the starting material.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of the methyl or ethyl group from the alcohol and the overall structure of the molecule.

Data Presentation: Reaction Parameter Summary

The following table summarizes typical reaction conditions for the Fischer esterification of aminobenzoic acids.

ParameterConditionMolar Ratio (to Substrate)PurposeReference
Substrate 2-Amino-4-methylbenzoic Acid1.0Starting Material-
Alcohol Methanol or Ethanol10 - 20Reactant and Solvent[6]
Catalyst Conc. H₂SO₄1.0 - 1.5Catalyst[5]
Temperature Reflux (65-80°C)-Increase Reaction Rate[10]
Reaction Time 4 - 8 hours-Allow for Completion[6]
Workup Base 10% Na₂CO₃ or NaHCO₃ExcessNeutralization & Precipitation[5][7]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a general procedure for the synthesis of methyl 2-amino-4-methylbenzoate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylbenzoic acid (1.0 eq.). Add a large excess of anhydrous methanol (e.g., 15-20 eq.), which also acts as the solvent.[5]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.2 eq.) dropwise. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[4][5]

  • Reaction: Heat the mixture to a gentle reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.[5] Monitor the reaction by TLC.[5]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water (approx. 10 times the volume of the initial acid).[5]

  • Neutralization: While stirring, slowly add a 10% aqueous solution of sodium carbonate until gas evolution ceases and the pH of the solution is approximately 8.[8]

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash the solid with three portions of cold water.[8]

  • Purification: Dry the crude product. The product can be further purified by recrystallization from an ethanol/water mixture.[2]

Protocol 2: Esterification using Thionyl Chloride in Methanol

This method is often higher yielding and avoids the use of strong mineral acids directly.

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-methylbenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10-15 eq.).[10]

  • Reagent Addition: Cool the solution in an ice bath. Slowly and dropwise, add thionyl chloride (2.0-2.2 eq.).[10]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.[10]

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure (rotary evaporation).[10]

  • Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂). Transfer to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with saturated sodium chloride solution (brine).[10]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the final product.[10]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine 2-amino-4-methylbenzoic acid and excess anhydrous alcohol B Slowly add acid catalyst (e.g., H₂SO₄ or SOCl₂) A->B C Heat mixture to reflux (4-8 hours) B->C D Monitor reaction progress by TLC C->D E Cool mixture and pour into ice water D->E F Neutralize with base (e.g., Na₂CO₃) to pH ~8 E->F G Collect precipitate via vacuum filtration F->G H Wash solid with cold water G->H I Recrystallize crude product (e.g., from Ethanol/Water) H->I J Dry pure product I->J K Characterize by MP, IR, NMR J->K

Caption: Experimental workflow for the esterification of 2-amino-4-methylbenzoic acid.

Troubleshooting_Esterification Start Start Experiment Problem Low Product Yield? Start->Problem Cause1 Reversible Reaction? Problem->Cause1 Yes Impurity Impure Product? Problem->Impurity No Cause2 Catalyst Inactive? Cause1->Cause2 No Solution1 Use large excess of alcohol to shift equilibrium Cause1->Solution1 Yes Solution2 Use stoichiometric amount of acid catalyst (≥1.0 eq.) Cause2->Solution2 Yes Solution1->Impurity Solution2->Impurity Cause3 Unreacted Starting Material? Impurity->Cause3 Yes Purify Purify via Recrystallization Impurity->Purify No Solution3 Increase reflux time Monitor by TLC Cause3->Solution3 Yes Solution3->Purify End Pure Product Purify->End

Caption: Troubleshooting logic for common esterification issues.

References

troubleshooting guide for the synthesis of methyl aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl aminobenzoates.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my Fischer esterification of aminobenzoic acid. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of aminobenzoic acids are a common issue. The primary reasons and their solutions are summarized below:

Possible Cause Explanation Recommended Solution
Incomplete Reaction The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials.Use a large excess of methanol (often as the solvent) to drive the equilibrium towards the product. Consider removing water as it forms, if feasible for your scale.
Insufficient Acid Catalyst The amino group (-NH2) on the aminobenzoic acid is basic and will be protonated by the acid catalyst (e.g., sulfuric acid), rendering it inactive for catalyzing the esterification.Use a stoichiometric amount of the acid catalyst relative to the aminobenzoic acid, rather than a catalytic amount, to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid.
Suboptimal Reaction Time/Temperature The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome.Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] Ensure the reaction is refluxing at an appropriate temperature for a sufficient duration (typically several hours).
Product Loss During Workup Premature precipitation of the product as a salt or hydrolysis of the ester can occur during the neutralization and extraction steps.Carefully control the pH during the workup. Neutralize the reaction mixture with a weak base like sodium bicarbonate solution to a pH of approximately 8 to ensure the product is in its free base form and precipitates.
Hydrolysis of the Ester The ester product can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions, especially at elevated temperatures during workup.Avoid prolonged exposure to strong acids or bases, particularly at high temperatures, during the workup and purification steps.

Q2: My reaction seems to be incomplete, even after a long reflux time. How can I confirm this and what should I do?

A2: To confirm an incomplete reaction, you should monitor its progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside the starting aminobenzoic acid on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The starting material will have a different Rf value than the methyl aminobenzoate product. If the spot corresponding to the starting material is still prominent, the reaction is incomplete.

To address this, you can try the following:

  • Increase Reaction Time: Continue to reflux the reaction and monitor by TLC until the starting material spot significantly diminishes.

  • Add More Catalyst: If you suspect catalyst deactivation, carefully add more concentrated sulfuric acid.

  • Ensure Anhydrous Conditions: Water in the reaction mixture will inhibit the forward reaction. Use anhydrous methanol and dry glassware.

Q3: I am having trouble purifying my crude methyl aminobenzoate. It either oils out during recrystallization or remains colored. What are the best purification strategies?

A3: Purification of methyl aminobenzoates can be challenging. Here are some strategies:

  • Recrystallization: The key is selecting an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing methyl aminobenzoates include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. If the product oils out, it may be due to a high concentration of impurities or an unsuitable solvent. Try a different solvent system or pre-purify by column chromatography.

  • Decolorization: If your product is colored, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.

  • Column Chromatography: This is a very effective method for separating the product from impurities. A common stationary phase is silica gel, and the mobile phase is typically a gradient of ethyl acetate in hexanes. Due to the basic nature of the amino group, peak tailing on the silica gel column can be an issue. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can help to obtain better peak shapes.

Q4: How do I properly perform the workup to isolate the methyl aminobenzoate product after the reaction?

A4: A proper workup is crucial to obtain a good yield of the pure product. Here is a general procedure:

  • Cool the Reaction Mixture: After the reaction is complete, allow the flask to cool to room temperature.

  • Quench: Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Carefully add a saturated solution of a weak base, such as sodium bicarbonate, dropwise with stirring. Carbon dioxide gas will evolve. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 8. This step is critical to deprotonate the amino group and precipitate the neutral ester.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold water to remove any remaining salts.

  • Drying: Dry the product thoroughly, for instance, in a desiccator or a vacuum oven at a moderate temperature.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Aminobenzoate via Fischer Esterification

Materials:

  • 4-Aminobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • With stirring, carefully and slowly add a stoichiometric amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution with constant stirring until the pH is ~8.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry it thoroughly.

Protocol 2: Purification of Methyl 4-Aminobenzoate by Recrystallization

Materials:

  • Crude Methyl 4-aminobenzoate

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place the crude methyl 4-aminobenzoate in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals to obtain pure methyl 4-aminobenzoate.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Start Low Yield or Incomplete Reaction Check_Reaction Monitor Reaction by TLC Start->Check_Reaction Incomplete Starting Material Remains? Check_Reaction->Incomplete Increase_Time Increase Reflux Time Incomplete->Increase_Time Yes Check_Catalyst Sufficient Acid Catalyst? Incomplete->Check_Catalyst No Increase_Time->Check_Reaction Add_Catalyst Add More Catalyst Check_Catalyst->Add_Catalyst No Anhydrous Anhydrous Conditions? Check_Catalyst->Anhydrous Yes Add_Catalyst->Increase_Time Use_Anhydrous Use Anhydrous Reagents and Dry Glassware Anhydrous->Use_Anhydrous No Workup_Issue Product Loss or Impure Product Anhydrous->Workup_Issue Yes Use_Anhydrous->Start Check_pH Check pH during Neutralization Workup_Issue->Check_pH Incorrect_pH pH ~ 8? Check_pH->Incorrect_pH Adjust_pH Adjust pH with Weak Base Incorrect_pH->Adjust_pH No Purification_Method Choose Purification Method Incorrect_pH->Purification_Method Yes Adjust_pH->Workup_Issue Recrystallization Recrystallization Purification_Method->Recrystallization Column Column Chromatography Purification_Method->Column Fischer_Esterification cluster_reactants Reactants cluster_products Products Aminobenzoic_Acid Aminobenzoic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Aminobenzoic_Acid->Protonation Methanol Methanol (CH3OH) Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Catalyst H+ (from H2SO4) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (H2O) Elimination->Water Methyl_Aminobenzoate Methyl Aminobenzoate (R-COOCH3) Deprotonation->Methyl_Aminobenzoate Catalyst_Regen H+ (regenerated) Deprotonation->Catalyst_Regen

References

Technical Support Center: Purification of Substituted Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted aminobenzoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of substituted aminobenzoate isomers so challenging?

The primary challenge in separating substituted aminobenzoate isomers (ortho-, meta-, and para-) lies in their very similar physicochemical properties.[1][2][3] These isomers have the same molecular weight and empirical formula.[1] The only difference is the substitution pattern on the benzene ring, which can lead to subtle differences in polarity, solubility, and pKa. These small variations make separation by common purification techniques like crystallization and chromatography difficult.

Q2: What are the most effective analytical techniques for assessing the purity of aminobenzoate isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for analyzing aminobenzoate isomers.[4] Mixed-mode and reversed-phase HPLC are particularly effective.[4] Other techniques include Gas Chromatography (GC), which often requires derivatization, and Capillary Electrophoresis (CE), which offers high separation efficiency.[4]

Q3: Can I use crystallization to separate aminobenzoate isomers?

Crystallization can be a viable method for purification, but it presents its own set of challenges. The similar solubility of isomers in many solvents can make selective crystallization difficult. Furthermore, aminobenzoic acids are known to exhibit polymorphism, where they can crystallize in different forms with different properties, which can complicate the purification process.[5][6][7] Techniques like anti-solvent crystallization and selective seeding may be employed to control polymorphism and improve separation.[5][8]

Q4: My aminobenzoate sample is oiling out during recrystallization. What should I do?

Oiling out occurs when the melting point of the compound is lower than the boiling point of the solvent, or when high levels of impurities are present.[9][10] To address this, you can:

  • Use a lower-boiling point solvent or a solvent mixture.[9][10]

  • Attempt a preliminary purification step like column chromatography to reduce impurity levels.[9][10]

  • Allow the solution to cool more slowly to promote crystal formation over oiling.[10]

Q5: I'm seeing poor separation between my isomers on a C18 HPLC column. What can I do to improve it?

For closely related isomers like aminobenzoates, a standard C18 column may not provide sufficient selectivity.[11] Consider the following to improve separation:

  • Switch to a mixed-mode column: These columns utilize both reversed-phase and ion-exchange characteristics, offering unique selectivity for isomers with minor physicochemical differences.[1][4][11]

  • Optimize the mobile phase: Adjusting the pH, buffer concentration, and organic modifier content can significantly impact retention and resolution.[1]

  • Use a core-shell column: These columns provide higher efficiency and speed, which can lead to better separation.[1][4]

Troubleshooting Guides

Crystallization Troubleshooting
ProblemPotential CauseSuggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.[9]Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Consider using a solvent/anti-solvent system.[9] Concentrate the mother liquor for a second crop of crystals.[9]
Product Does Not Crystallize Upon Cooling The solution is not sufficiently saturated, or the compound is too soluble.[10]Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[10] Add a non-polar anti-solvent dropwise.[10]
Presence of Colored Impurities Persistent colored impurities in the starting material or formed during the reaction.Treat the hot solution with activated charcoal before filtration.[10]
HPLC Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Resolution Between Isomer Peaks Insufficient selectivity of the stationary phase. Suboptimal mobile phase conditions.Use a mixed-mode chromatography column for enhanced selectivity.[1][4] Optimize mobile phase pH, buffer strength, and organic solvent ratio.[1]
Peak Tailing Secondary interactions with the stationary phase. Column overload.Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the silica. Ensure the sample concentration is within the linear range of the column.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate. Column temperature variation.Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a consistent temperature.[12]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Isomer Purity Analysis

This protocol outlines a general method for the purity analysis of substituted aminobenzoate isomers.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.[12]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.[12]

  • Phosphoric acid or formic acid for mobile phase modification.[1][12]

  • Reference standards for each isomer.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of aqueous acid (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1] The exact ratio should be optimized for the specific isomers. Filter and degas the mobile phase.[4]

  • Standard Solutions: Prepare individual stock solutions of each isomer in the mobile phase (e.g., 0.1 mg/mL). Create a mixed standard solution containing all isomers.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[4]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 10 µL[12]

  • Column Temperature: 30 °C[12]

  • Detection Wavelength: Determined by the UV absorbance maximum of the analytes (e.g., 235 nm or 254 nm).[1][12]

4. Data Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of the isomers.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

  • Calculate the area percentage of each isomer to determine the isomeric purity.[4]

Protocol 2: Recrystallization for Purification

This protocol provides a general procedure for the purification of a substituted aminobenzoate by recrystallization.

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[13]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.[10]

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[10]

Visualizations

Workflow cluster_prep Sample Preparation cluster_purification Purification Step cluster_analysis Purity Analysis A Crude Isomer Mixture B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C impurities present D Cool Slowly to Induce Crystallization B->D no impurities C->D E Vacuum Filtration (isolate crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Prepare Sample for HPLC G->H I HPLC Analysis H->I J Assess Purity I->J K Repeat Purification J->K Purity < 99% L Pure Isomer J->L Purity ≥ 99%

Caption: A typical workflow for the purification and analysis of substituted aminobenzoate isomers.

Troubleshooting cluster_solutions Potential Solutions A Poor Isomer Separation in HPLC B Optimize Mobile Phase (Adjust pH, Buffer, Organic %) A->B C Change Stationary Phase (e.g., to Mixed-Mode Column) A->C D Decrease Flow Rate A->D E Increase Column Temperature A->E

Caption: Troubleshooting logic for poor HPLC separation of aminobenzoate isomers.

References

preventing the hydrolysis of Methyl 2-amino-4-methylbenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 2-amino-4-methylbenzoate during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is it a concern during the workup of this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1][2] For this compound, this means it degrades into 2-amino-4-methylbenzoic acid and methanol. This reaction can be catalyzed by either acids or bases.[1][2] During an aqueous workup, the very solutions used to neutralize catalysts and remove impurities (like dilute acids or bases) create the ideal environment for this unwanted hydrolysis, which can significantly decrease the yield of your desired product.[1]

Q2: What are the common signs that my product is hydrolyzing during workup?

A2: The primary indicators of unintended hydrolysis are a lower-than-expected final yield and the reappearance of the starting carboxylic acid (2-amino-4-methylbenzoic acid). You can confirm this using analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the starting carboxylic acid.[1]

  • NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to 2-amino-4-methylbenzoic acid.[1]

  • IR Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.[1]

Q3: Which workup steps pose the greatest risk for hydrolysis?

A3: Any step involving contact with aqueous acidic or basic solutions presents a risk. The highest risk steps are:

  • Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.[1]

  • Base wash: Using a basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize acid catalysts or remove unreacted acidic starting materials. While necessary, this step can induce base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][3]

  • Acid wash: Using a dilute acid to remove excess basic reagents. Given that the target molecule has an amino group, acidic washes must be handled carefully to avoid both hydrolysis and undesired salt formation that might affect solubility.

Q4: How does the amino group in this compound affect the workup strategy?

A4: The amino group (-NH₂) is basic. This means that during an acidic wash, it will be protonated to form an ammonium salt (-NH₃⁺). This salt is highly water-soluble and will cause your product to partition into the aqueous layer, leading to significant product loss.[4] Therefore, strong acidic washes should generally be avoided unless the goal is to specifically isolate basic impurities. If an acid wash is necessary, subsequent re-basification of the aqueous layer and re-extraction would be required to recover the product.

Troubleshooting Guide

This guide provides specific recommendations to minimize hydrolysis of this compound during workup.

Parameter Problematic Condition Recommended Action Rationale
Temperature Workup at room temperature or higher.Perform all aqueous washes with ice-cold solutions and in a flask submerged in an ice bath.Lowers the kinetic rate of the hydrolysis reaction.[1]
Base Selection Using strong bases (e.g., NaOH, KOH) for neutralization.Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1]Strong bases are potent catalysts for saponification. Weak bases are sufficient to neutralize strong acid catalysts while minimizing the rate of ester hydrolysis.[1]
pH Control Extreme acidic or basic pH.Maintain the pH as close to neutral as possible once the initial acid catalyst has been quenched. If a basic wash is required, a pH of 10-11 can be effective for short periods, followed by immediate extraction.[5]Both strong acid and strong base catalyze hydrolysis. Minimizing exposure is key.[6]
Contact Time Prolonged exposure to aqueous layers.Perform extractions and layer separations efficiently and without delay. Do not let the separatory funnel sit for extended periods.[1]The extent of hydrolysis is proportional to the duration of contact with the aqueous phase.[1]
Water Removal Residual water in the organic layer.After aqueous washes, wash the organic layer with cold, saturated brine (NaCl solution). Subsequently, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1]Brine reduces the solubility of the organic product in any remaining aqueous phase and helps to remove dissolved water. Anhydrous drying agents remove trace water, preventing further hydrolysis.[1]

Experimental Protocols

Optimized Workup Protocol to Minimize Hydrolysis

This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Quenching (if applicable): If quenching is necessary, slowly add ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture while maintaining the temperature at 0 °C.

  • Neutralization: To neutralize the acid catalyst (e.g., H₂SO₄), slowly add cold, saturated sodium bicarbonate (NaHCO₃) solution in portions.

    • Caution: This will generate CO₂ gas. Swirl the flask or separatory funnel gently and vent frequently to release pressure.[1]

    • Continue adding NaHCO₃ solution until gas evolution ceases, indicating that all the acid has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. If the organic layer is less dense than water (e.g., ethyl acetate), drain the lower aqueous layer. If it is denser (e.g., dichloromethane), drain the lower organic layer and retain it. Extract the aqueous layer one or two more times with fresh, cold organic solvent.

  • Combine and Wash: Combine all organic extracts. To remove residual water and water-soluble impurities, wash the combined organic layer with one portion of ice-cold brine.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps and flows freely when the flask is swirled.[1]

  • Isolation: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be performed if necessary (e.g., by column chromatography or recrystallization).

Visualizations

Hydrolysis_Troubleshooting start Low Yield or Impure Product Suspected check_tlc Run TLC/NMR of Crude Product. Is starting carboxylic acid present? start->check_tlc hydrolysis_confirmed Hydrolysis Confirmed check_tlc->hydrolysis_confirmed Yes no_hydrolysis Issue is Not Hydrolysis. Consider other side reactions or incomplete conversion. check_tlc->no_hydrolysis No review_temp Was workup performed at 0 °C? hydrolysis_confirmed->review_temp review_base Was a weak base (e.g., NaHCO₃) used? review_temp->review_base Yes solution_temp Implement Cold Workup: Use ice baths and ice-cold solutions. review_temp->solution_temp No review_time Was contact time with aqueous layers minimized? review_base->review_time Yes solution_base Optimize Neutralization: Use saturated, cold NaHCO₃. Avoid strong bases. review_base->solution_base No review_drying Was a brine wash and anhydrous drying agent used? review_time->review_drying Yes solution_time Improve Efficiency: Perform extractions without delay. review_time->solution_time No review_drying->no_hydrolysis Yes (Re-evaluate problem) solution_drying Ensure Anhydrous Conditions: Wash with brine and dry organic layer thoroughly. review_drying->solution_drying No solution_temp->review_base solution_base->review_time solution_time->review_drying solution_drying->no_hydrolysis Implement & Re-evaluate

Caption: Troubleshooting workflow for diagnosing ester hydrolysis.

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

References

Technical Support Center: Column Chromatography Purification of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 2-amino-4-methylbenzoate using column chromatography. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Column chromatography is a highly effective method for purifying this compound, particularly for removing colored impurities and byproducts from the synthesis.[1] Recrystallization can also be used, sometimes in conjunction with chromatography for optimal purity.[1][2]

Q2: What are the common impurities to expect in crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the specific synthetic route, and residual colored compounds.[1][2] If the synthesis involves the reduction of a nitro group, the corresponding nitro compound may be a significant impurity.[1][3]

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.[2]

  • Melting Point Analysis: A sharp melting point range that corresponds to the literature value suggests a pure compound. A broad or depressed melting point indicates the presence of impurities.[2]

Q4: What are the key physical and chemical properties of this compound?

A4: The key properties are summarized in the table below.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 6933-47-7
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
Appearance White to off-white crystalline solid[1]
IUPAC Name methyl 4-amino-2-methylbenzoate[4]

Note: Some properties are based on the closely related isomer, Methyl 3-amino-4-methylbenzoate, and are provided as a general reference.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Table 2: Common Problems and Solutions in Column Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Tailing or Poor Separation The basic amino group is interacting strongly with the acidic silica gel stationary phase.[2]Add a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica. Alternatively, use an amine-functionalized silica gel column.[2][5]
Product is not Eluting from the Column The mobile phase is not polar enough to move the compound. The compound may have decomposed on the silica gel.[6]Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). Check the stability of your compound on silica gel using a 2D TLC test.[6]
Final Product is Colored (Yellow/Brown) Residual colored impurities from the synthesis are co-eluting with the product. The product may be degrading due to prolonged exposure to air or heat.Perform a charcoal treatment during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1][2] Ensure efficient chromatography to minimize the time the compound spends on the column.
Oily Product That Won't Solidify The presence of impurities is depressing the melting point. Residual solvent remains in the product.If impurities are present, re-purify by column chromatography.[1] Dry the product under a high vacuum to remove any remaining solvent.[7] Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][2]
Poor Separation Despite a Large Rf Difference on TLC The sample was loaded in too large a volume of solvent or a solvent that is too polar. The column was not packed properly, leading to channeling.Load the sample in a minimal amount of solvent.[8] Consider dry loading the sample onto the column.[2][8][9] Ensure the column is packed uniformly without any air bubbles.[2][9]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[3][10]

  • Hexanes (or petroleum ether)[10]

  • Ethyl acetate[10]

  • Triethylamine (TEA)[2]

  • Dichloromethane (DCM) (for sample loading)[2]

  • Glass column with stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Methodology:

  • Mobile Phase Preparation: Prepare a low-polarity mobile phase, for example, 5-10% ethyl acetate in hexanes.[2] Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial low-polarity mobile phase.[2][9]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]

    • Add a thin layer of sand on top of the packed silica gel to protect the surface.[8][9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.[2]

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[2][8]

    • Carefully load this powder onto the top of the packed column.[2][8]

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.[2]

    • Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 50% ethyl acetate in hexanes) to elute the compounds from the column.[2]

  • Fraction Collection:

    • Collect the eluent in separate fractions (e.g., 10-20 mL each) in test tubes or flasks.[2][9]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.[2]

    • Combine the fractions that show a single spot of the desired product.[2]

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]

Mandatory Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Mobile Phase (e.g., Hexanes/EtOAc + TEA) B Pack Column (Silica Gel Slurry) A->B D Load Sample onto Column B->D C Prepare Sample (Dry Loading) C->D E Elute with Gradient (Increasing Polarity) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporator) H->I J Pure Product I->J

Caption: Experimental workflow for the purification of this compound.

G Start Problem Encountered Problem What is the issue? Start->Problem Tailing Add 0.5-1% TEA to Mobile Phase Problem->Tailing Tailing Spot? NoElution Increase Mobile Phase Polarity Problem->NoElution No Elution? PoorSep Check Sample Loading (Use Dry Loading) Problem->PoorSep Poor Separation? Colored Consider Charcoal Treatment Post-Column Problem->Colored Colored Product? End Pure Product Tailing->End Resolved NoElution->End Resolved PoorSep->End Resolved Colored->End Resolved

Caption: Troubleshooting decision tree for column chromatography purification.

References

impact of catalyst choice on the synthesis of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 2-amino-4-methylbenzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development, focusing on how the choice of catalyst impacts the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and what is the role of the catalyst in each?

A1: There are two principal methods for synthesizing this compound, each employing a different class of catalyst:

  • Esterification of 2-amino-4-methylbenzoic acid: This route involves the reaction of 2-amino-4-methylbenzoic acid with methanol. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Common catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).[1]

  • Reduction of Methyl 4-methyl-2-nitrobenzoate: This method starts with the corresponding nitro compound, which is then reduced to the amine. This is typically achieved through catalytic hydrogenation, where a metal catalyst facilitates the reaction between the nitro compound and a hydrogen source.[2][3] Widely used catalysts for this transformation are Palladium on carbon (Pd/C) and Raney Nickel.[2][4]

Q2: How does the choice of acid catalyst affect the esterification of 2-amino-4-methylbenzoic acid?

A2: The choice between catalysts like sulfuric acid (a classic Fischer esterification) and thionyl chloride can significantly impact reaction conditions, yield, and work-up procedures. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst.[1] This method often proceeds under milder conditions and can lead to very high yields.[1][4] However, thionyl chloride is corrosive and requires careful handling. Sulfuric acid is a less expensive and common reagent but may require longer reaction times or higher temperatures to drive the equilibrium towards the product.[5][6]

Q3: What factors should be considered when choosing a hydrogenation catalyst for the reduction of Methyl 4-methyl-2-nitrobenzoate?

A3: Catalyst selection is critical for achieving high yield and purity.

  • Palladium on carbon (Pd/C): This is a highly efficient and widely used catalyst for nitro group reductions. It typically offers excellent yields and clean reactions under relatively mild conditions (e.g., room temperature, moderate hydrogen pressure).[2] It is generally preferred for its high activity and selectivity.

  • Raney Nickel: This is a more cost-effective alternative to palladium catalysts.[4] It is also highly active but can sometimes be pyrophoric and may require higher pressures or temperatures.[3] Its preparation and handling require specific safety precautions.

  • Other Catalysts: While less common for this specific transformation, other catalysts like platinum on carbon (Pt/C) or various homogenous catalysts could also be employed, each with its own profile of activity, selectivity, and cost.[7]

Troubleshooting and Optimization

Problem 1: Low yield in the esterification of 2-amino-4-methylbenzoic acid.

Potential CauseSuggested Solution
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous methanol. Water can hydrolyze the acid catalyst or the ester product, reducing the yield.[3]
Incomplete Reaction The esterification is an equilibrium reaction. Increase the reflux time or use a larger excess of methanol to shift the equilibrium towards the product.[2]
Catalyst Inactivity If using sulfuric acid, ensure it is concentrated. If using thionyl chloride, ensure it has not degraded due to improper storage.
Improper Work-up During neutralization with a base (e.g., NaHCO₃), ensure the pH is adjusted carefully to prevent hydrolysis of the ester product. The pKa of the protonated amino group should be considered.[5]

Problem 2: Incomplete reduction or side product formation during catalytic hydrogenation.

Potential CauseSuggested Solution
Catalyst Poisoning Ensure the starting material and solvent are free from impurities (e.g., sulfur compounds) that can poison the catalyst.
Insufficient Hydrogen Ensure the system is properly sealed and that there is an adequate supply of hydrogen gas at the recommended pressure.[2]
Poor Catalyst Activity The catalyst may be old or have been improperly handled. Use fresh, high-quality catalyst. Increase catalyst loading if necessary, but be mindful of cost.
Formation of Azo/Azoxy Byproducts Incomplete reduction can lead to dimeric side products. Ensure sufficient hydrogen and catalyst are used, and allow the reaction to proceed to completion.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the two main routes. Data is representative and may vary based on specific experimental conditions.

ParameterRoute 1: EsterificationRoute 2: Catalytic Hydrogenation
Starting Material 2-amino-4-methylbenzoic acidMethyl 4-methyl-2-nitrobenzoate
Catalyst A) SOCl₂ [1][4]B) H₂SO₄ [5]
Catalyst Loading ~2.2 eqCatalytic (e.g., 10 mol%)
Solvent MethanolMethanol
Temperature Reflux (~65 °C)Reflux (~65 °C)
Reaction Time 4-6 hours2-4 hours
Reported Yield >95%~60-85%

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride in Methanol [1][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 25 mL per 1 g of acid).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) [2]

  • Reaction Setup: Dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approx. 30 mL per 1 g of ester) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5% by weight of the starting material) to the solution.

  • Hydrogenation: Place the vessel in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to a pressure of 40-50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8-24 hours, monitoring the uptake of hydrogen. The reaction progress can also be monitored by TLC.

  • Work-up & Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol. Combine the filtrates and concentrate under reduced pressure to obtain the product.

Visualizations

SynthesisPathways cluster_0 Route 1: Esterification cluster_1 Route 2: Reduction A 2-amino-4-methylbenzoic Acid B This compound A->B + Methanol C Catalyst: - H₂SO₄ - SOCl₂ C->A D Methyl 4-methyl-2-nitrobenzoate E This compound D->E + H₂ F Catalyst: - Pd/C - Raney Ni F->D

Caption: Primary synthesis pathways for this compound.

TroubleshootingWorkflow Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Pressure) Check_Purity->Check_Conditions Purity OK Success Improved Yield Check_Purity->Success Impurity Found & Rectified Check_Catalyst Evaluate Catalyst (Age, Loading, Activity) Check_Conditions->Check_Catalyst Conditions OK Check_Conditions->Success Conditions Corrected Analyze_Side_Products Analyze Byproducts (TLC, GC-MS) Check_Catalyst->Analyze_Side_Products Catalyst OK Check_Catalyst->Success Catalyst Replaced/Adjusted Optimize_Workup Optimize Work-up & Purification Analyze_Side_Products->Optimize_Workup Optimize_Workup->Success

Caption: A workflow for troubleshooting low product yield.

LogicalRelationships problem Problem Low Conversion (Esterification) causes Causes Water Present Insufficient Catalyst Equilibrium Not Reached problem:p->causes:c1 solutions Solutions Use Anhydrous Reagents Increase Catalyst Loading Increase Reflux Time / Excess Methanol causes:c2->solutions:s2 causes:c3->solutions:s3 causes:c4->solutions:s4

Caption: Logical relationships between an issue, its causes, and solutions.

References

strategies to minimize byproduct formation in Methyl 2-amino-4-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-amino-4-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on minimizing byproduct formation.

Issue 1: Low Yield and Presence of Multiple Spots on TLC

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction: The reaction has not gone to completion, leaving starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.Increased conversion of starting material to the desired product.
Side Reactions: Formation of byproducts due to suboptimal reaction conditions.Control the reaction temperature carefully. For esterification, use a moderate temperature to avoid degradation. For nitro group reduction, maintain a low temperature to prevent over-reduction or side reactions.Minimized formation of byproducts, leading to a cleaner product and higher yield.
Impure Reagents: Use of old or impure starting materials or reagents.Ensure all starting materials and reagents are of high purity and are properly stored. Use freshly distilled solvents.Reduced likelihood of side reactions caused by impurities.

Issue 2: Formation of a Colored Impurity

Potential Cause Recommended Solution Expected Outcome
Oxidation of the Amino Group: The aniline product is susceptible to air oxidation, which can form colored impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.Prevention of oxidation and formation of colored byproducts.
Nitration Byproducts: If the synthesis involves the reduction of a nitro group, residual starting material or dinitro byproducts can be present.Ensure complete reduction by using an appropriate excess of the reducing agent and monitoring the reaction by TLC.Complete conversion of the nitro starting material, eliminating this source of colored impurities.
Azo Compound Formation: In reactions involving the amino group, such as diazotization followed by reduction, the formation of colored azo compounds is a possible side reaction.Maintain a low temperature (0-5 °C) during any diazotization step to ensure the stability of the diazonium salt.Suppression of the coupling reaction that leads to azo compound formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the esterification of 2-amino-4-methylbenzoic acid?

Common byproducts include unreacted starting material (2-amino-4-methylbenzoic acid), the formation of an amide byproduct through intermolecular reaction between the amino and carboxylic acid groups of two molecules, and potential decarboxylation of the starting material under harsh heating conditions.

Q2: How can I minimize the formation of the amide byproduct during Fischer esterification?

To minimize amide formation, it is crucial to use a sufficient excess of the alcohol (methanol) and a strong acid catalyst (like sulfuric acid or HCl gas). The reaction should be carried out at a moderate temperature (refluxing methanol) to favor esterification over amidation.

Q3: What are the typical byproducts when synthesizing this compound by reducing Methyl 2-nitro-4-methylbenzoate?

Byproducts can include the corresponding hydroxylamine and nitroso intermediates if the reduction is incomplete. Over-reduction is also a possibility, though less common for this specific transformation. Additionally, azoxy and azo compounds can form through condensation reactions of the intermediates.

Q4: Which reducing agent is best for the conversion of Methyl 2-nitro-4-methylbenzoate to the desired aniline?

Common and effective reducing agents include tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups.

Q5: How can I effectively purify the final product, this compound?

The most common method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-amino-4-methylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of Methyl 2-nitro-4-methylbenzoate

  • Reaction Setup: Dissolve Methyl 2-nitro-4-methylbenzoate in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

  • Reducing Agent:

    • Using SnCl₂: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid. Stir the mixture at room temperature or with gentle heating.

    • Using Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup:

    • For SnCl₂: Quench the reaction by adding a strong base (e.g., NaOH solution) until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the organic solution and purify the resulting crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_esterification Route 1: Fischer Esterification cluster_reduction Route 2: Nitro Reduction 2-amino-4-methylbenzoic acid 2-amino-4-methylbenzoic acid This compound This compound 2-amino-4-methylbenzoic acid->this compound + CH3OH, H+ Methyl 2-nitro-4-methylbenzoate Methyl 2-nitro-4-methylbenzoate Methyl 2-nitro-4-methylbenzoate->this compound + Reducing Agent

Caption: Synthetic routes to this compound.

Byproduct_Formation Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Main Reaction Byproduct Byproduct Starting Material->Byproduct Side Reaction Desired Product->Byproduct Degradation Troubleshooting_Logic A Low Yield or Impure Product? B Check Reaction Completion (TLC) A->B Yes C Optimize Reaction Conditions (Temp, Time) A->C Yes D Verify Reagent Purity A->D Yes E Incomplete Reaction B->E Starting material present F Side Reactions C->F Byproducts observed G Impure Reagents D->G Suspected impurity H Extend Reaction Time E->H I Modify Temperature / Use Inert Atmosphere F->I J Use Pure/Fresh Reagents G->J

Validation & Comparative

comparison of synthesis methods for methyl aminobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl Aminobenzoate Isomers

This guide provides a detailed comparison of common synthesis methods for the three isomers of methyl aminobenzoate: methyl 2-aminobenzoate (methyl anthranilate), methyl 3-aminobenzoate, and methyl 4-aminobenzoate. The performance of each method is evaluated based on reaction yields, conditions, and starting materials, supported by experimental data from various sources. Detailed protocols for key reactions and visualizations of the synthetic workflows are included to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their application.

Synthesis of Methyl 2-Aminobenzoate (Methyl Anthranilate)

Methyl 2-aminobenzoate is a valuable compound used in the fragrance and flavor industry. Common synthetic routes to this isomer include the Hofmann rearrangement of phthalimide derivatives and the direct esterification of anthranilic acid.

Comparison of Synthesis Methods for Methyl 2-Aminobenzoate
Synthesis Method Starting Material(s) Key Reagents Typical Yield Advantages Disadvantages Reference(s)
Hofmann Rearrangement Phthalic anhydride, AmmoniaSodium hydroxide, Sodium hypochlorite, Methanol90-98.4%High yield, avoids direct handling of anthranilic acidMulti-step process, involves strong bases and oxidizing agents[1][2]
Fischer Esterification Anthranilic acid, MethanolAcid catalyst (e.g., H₂SO₄, HCl)Moderate to GoodDirect, one-step reactionEsterification can be challenging due to the ortho-amino group[3]
Reduction of Methyl 2-Nitrobenzoate Methyl 2-nitrobenzoateReducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)Good to ExcellentHigh yield, clean reaction with catalytic hydrogenationRequires preparation of the nitro-ester precursor[4]
Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Aminobenzoate via Hofmann Rearrangement [5]

This method involves the reaction of phthalimide with sodium hypochlorite in an alkaline medium, followed by reaction with methanol.

  • Amidation: In a reaction vessel, combine phthalic anhydride (1 equivalent) with a concentrated aqueous solution of ammonia at a temperature below 30°C to form ammonium o-carboxamide benzoate.

  • Hofmann Rearrangement & Esterification: Add a solution of sodium hydroxide, followed by the dropwise addition of sodium hypochlorite solution while maintaining a low temperature. Subsequently, add methanol to the reaction mixture.

  • Hydrolysis and Isolation: The reaction mixture is then heated to hydrolyze the intermediate, followed by cooling to precipitate the product. The crude methyl anthranilate is isolated by filtration and can be purified by distillation. A reported yield for a similar process is up to 91.4% with a purity of 99.8%.[6]

Workflow for Hofmann Rearrangement Synthesis of Methyl 2-Aminobenzoate

cluster_0 Synthesis of Methyl 2-Aminobenzoate phthalic_anhydride Phthalic Anhydride ammonium_salt Ammonium o-carboxamide benzoate phthalic_anhydride->ammonium_salt ammonia Ammonia ammonia->ammonium_salt intermediate Isocyanate Intermediate ammonium_salt->intermediate NaOH, NaOCl naoh NaOH nacl_meoh NaOCl, Methanol methyl_anthranilate Methyl 2-Aminobenzoate intermediate->methyl_anthranilate Methanol, Hydrolysis hydrolysis Hydrolysis

Caption: Hofmann rearrangement for methyl 2-aminobenzoate synthesis.

Synthesis of Methyl 3-Aminobenzoate

Methyl 3-aminobenzoate is a common intermediate in organic synthesis. The primary methods for its preparation are the esterification of 3-aminobenzoic acid and the reduction of methyl 3-nitrobenzoate.

Comparison of Synthesis Methods for Methyl 3-Aminobenzoate
Synthesis Method Starting Material(s) Key Reagents Typical Yield Advantages Disadvantages Reference(s)
Fischer Esterification 3-Aminobenzoic acid, MethanolThionyl chloride (SOCl₂) or H₂SO₄Good to ExcellentDirect, one-step reactionRequires careful handling of thionyl chloride or strong acids[7]
Catalytic Hydrogenation Methyl 3-nitrobenzoateH₂, Palladium on carbon (Pd/C)QuantitativeHigh yield, clean reaction, mild conditionsRequires specialized hydrogenation equipment[8][9]
Reduction with SnCl₂ Methyl 3-nitrobenzoateTin(II) chloride (SnCl₂)GoodEffective for substrates sensitive to catalytic hydrogenationStoichiometric amounts of metal reagent, waste disposal[4]
Experimental Protocols

Protocol 2: Synthesis of Methyl 3-Aminobenzoate via Fischer Esterification with Thionyl Chloride [7]

  • Reaction Setup: Dissolve 3-aminobenzoic acid (1 equivalent) in methanol. Cool the solution to 0°C.

  • Esterification: Slowly add thionyl chloride (2.5 equivalents) dropwise to the cooled solution. After the addition, reflux the mixture for 24 hours.

  • Work-up and Isolation: Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated. The crude product can be purified by column chromatography.

Protocol 3: Synthesis of Methyl 3-Aminobenzoate via Catalytic Hydrogenation [8]

  • Reaction Setup: In a hydrogenation vessel, dissolve methyl 3-nitrobenzoate in methanol or ethanol. Add 10% Pd/C catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically 1 atm or higher pressure). Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Isolation: Vent the hydrogen and purge with an inert gas. Filter the reaction mixture through celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the product.

Workflow for Synthesis of Methyl 3-Aminobenzoate

cluster_1 Synthesis of Methyl 3-Aminobenzoate cluster_esterification Fischer Esterification cluster_reduction Reduction aminobenzoic_acid_3 3-Aminobenzoic Acid esterification_3 Esterification aminobenzoic_acid_3->esterification_3 methanol_1 Methanol methanol_1->esterification_3 methyl_3_aminobenzoate Methyl 3-Aminobenzoate esterification_3->methyl_3_aminobenzoate SOCl₂ or H₂SO₄ nitrobenzoate_3 Methyl 3-Nitrobenzoate reduction_3 Reduction nitrobenzoate_3->reduction_3 reduction_3->methyl_3_aminobenzoate H₂/Pd-C or SnCl₂

Caption: Synthetic routes to methyl 3-aminobenzoate.

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is an important intermediate in the synthesis of pharmaceuticals and dyes. The most common synthetic approaches are Fischer esterification and the reduction of its nitro precursor.

Comparison of Synthesis Methods for Methyl 4-Aminobenzoate
Synthesis Method Starting Material(s) Key Reagents Typical Yield Advantages Disadvantages Reference(s)
Fischer Esterification 4-Aminobenzoic acid, MethanolH₂SO₄~64%Direct, one-step reactionModerate yield, requires strong acid[10]
Reaction with Methyl Salicylate 4-Aminobenzoic acid, Methyl salicylateK₂CO₃, DMA79%Good yieldRequires higher temperature and longer reaction time[11]
Reduction of Methyl 4-Nitrobenzoate Methyl 4-nitrobenzoateReducing agent (e.g., Fe/HCl, H₂/Pd-C)Good to ExcellentHigh yield, various reducing agents can be usedRequires preparation of the nitro-ester precursor[4]
Experimental Protocols

Protocol 4: Synthesis of Methyl 4-Aminobenzoate via Fischer Esterification [10][12]

  • Reaction Setup: Dissolve 4-aminobenzoic acid (1 equivalent) in a large excess of methanol.

  • Esterification: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. Heat the mixture to reflux for several hours (e.g., 2-6 hours). The progress can be monitored by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and neutralize with a base such as sodium bicarbonate solution until the pH is approximately 8. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water. The crude product can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture. A reported yield for this method is 64%.[10]

Workflow for Synthesis of Methyl 4-Aminobenzoate

cluster_2 Synthesis of Methyl 4-Aminobenzoate cluster_esterification_4 Fischer Esterification cluster_reduction_4 Reduction aminobenzoic_acid_4 4-Aminobenzoic Acid esterification_4 Esterification aminobenzoic_acid_4->esterification_4 methanol_2 Methanol methanol_2->esterification_4 methyl_4_aminobenzoate Methyl 4-Aminobenzoate esterification_4->methyl_4_aminobenzoate H₂SO₄ nitrobenzoate_4 Methyl 4-Nitrobenzoate reduction_4 Reduction nitrobenzoate_4->reduction_4 reduction_4->methyl_4_aminobenzoate Fe/HCl or H₂/Pd-C

Caption: Synthetic routes to methyl 4-aminobenzoate.

Conclusion

The choice of the optimal synthesis method for a particular methyl aminobenzoate isomer depends on several factors, including the desired yield, scale of the reaction, availability and cost of starting materials, and the laboratory equipment at hand.

  • For methyl 2-aminobenzoate , the Hofmann rearrangement starting from phthalic anhydride offers the highest reported yields and is a robust industrial method.

  • For methyl 3-aminobenzoate , catalytic hydrogenation of the corresponding nitro-ester provides a clean and high-yielding route, while Fischer esterification with thionyl chloride is a good alternative if hydrogenation equipment is not available.

  • For methyl 4-aminobenzoate , the reaction with methyl salicylate provides a higher yield than the direct Fischer esterification. However, the reduction of methyl 4-nitrobenzoate is also a highly effective and commonly used method.

Researchers should carefully consider the advantages and disadvantages of each method outlined in this guide to make an informed decision for their specific synthetic needs.

References

Validating the Structure of Methyl 2-amino-4-methylbenzoate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a detailed comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Methyl 2-amino-4-methylbenzoate, alongside alternative analytical techniques.

This document outlines the expected spectral data from ¹H and ¹³C NMR, offers detailed experimental protocols, and presents a comparative analysis with other common spectroscopic methods. All quantitative data is summarized in clear, structured tables for ease of comparison.

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to piece together the molecular structure.

Predicted ¹H NMR Spectral Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. Disclaimer: This data is predicted by computational algorithms and should be used as a reference. Experimental values may vary.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.8Doublet1HAromatic H (Position 6)
~6.5 - 6.6Doublet1HAromatic H (Position 5)
~6.4 - 6.5Singlet1HAromatic H (Position 3)
~4.5 - 5.5Broad Singlet2H-NH₂
~3.8Singlet3H-OCH₃
~2.2Singlet3H-CH₃
Predicted ¹³C NMR Spectral Data for this compound

The table below details the predicted ¹³C NMR chemical shifts for this compound. Disclaimer: This data is computationally predicted and serves as a guideline. Actual experimental results may differ.

Chemical Shift (δ) ppmCarbon Assignment
~168C=O (Ester)
~150C-NH₂ (Position 2)
~145C-CH₃ (Position 4)
~132Aromatic C-H (Position 6)
~115Aromatic C-H (Position 5)
~112Aromatic C-H (Position 3)
~110Aromatic C (Position 1)
~51-OCH₃
~21-CH₃

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound, incorporating both primary NMR analysis and complementary techniques.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary_validation Primary Validation cluster_comparison Data Comparison cluster_secondary_validation Secondary Validation (if needed) cluster_conclusion Conclusion synthesis Synthesis of Methyl 2-amino-4-methylbenzoate purification Purification (e.g., Column Chromatography) synthesis->purification nmr_acquisition 1H and 13C NMR Spectra Acquisition purification->nmr_acquisition ms_analysis Mass Spectrometry (MS) (Molecular Weight Confirmation) purification->ms_analysis ir_analysis Infrared (IR) Spectroscopy (Functional Group Analysis) purification->ir_analysis nmr_analysis NMR Data Analysis (Chemical Shift, Integration, Coupling) nmr_acquisition->nmr_analysis predicted_data Predicted Spectral Data nmr_analysis->predicted_data Compare literature_data Literature/Database Values nmr_analysis->literature_data Compare structure_confirmation Structure Confirmed predicted_data->structure_confirmation literature_data->structure_confirmation ms_analysis->structure_confirmation ir_analysis->structure_confirmation

Caption: Workflow for the structural validation of a synthesized organic compound.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural elucidation, a comprehensive validation often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, molecular formula (with high resolution MS), fragmentation patterns.High sensitivity, small sample requirement.Isomers are often indistinguishable, provides limited connectivity information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).Fast, simple to operate, good for identifying functional groups.Complex spectra can be difficult to interpret fully, does not provide information on the overall carbon skeleton.
Chromatography (GC/LC) Purity of the sample, separation from impurities.Excellent for assessing purity and for hyphenation with MS.Does not provide structural information on its own.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts to 0 ppm.

  • Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) with a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals in both spectra.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.

A Comparative Analysis of the Reactivity of Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the amino and carboxyl groups on a benzene ring significantly influences the chemical reactivity of aminobenzoate isomers. This guide provides a detailed comparative analysis of the reactivity of ortho-, meta-, and para-aminobenzoate, supported by experimental data, to aid in the selection and application of these compounds in research and drug development.

Executive Summary

The reactivity of aminobenzoate isomers is a nuanced interplay of electronic and steric effects. The ortho-isomer exhibits unique reactivity, particularly in intramolecularly catalyzed reactions, due to the proximity of the amino and carboxyl groups. The para-isomer's reactivity is primarily dictated by the strong electron-donating resonance effect of the amino group. The meta-isomer often displays intermediate reactivity, as the electronic effects of the two functional groups are less directly conjugated.

Data Presentation

The following table summarizes key quantitative data to facilitate a direct comparison of the aminobenzoate isomers.

PropertyOrtho-AminobenzoateMeta-AminobenzoatePara-Aminobenzoate
pKa (Carboxylic Acid) ~4.78[1]~4.55[1]~2.38[2]
pKa (Ammonium Ion) ~2.05~3.12~4.85[2]
Relative Rate of Ester Hydrolysis 50-100 (relative to para)~0.06 (relative to methyl benzoate)1
Electrophilic Aromatic Substitution Highly activated, ortho- and para-directing. Prone to oxidation and polysubstitution.Activated, ortho- and para-directing to the amino group.Highly activated, ortho-directing.
Nucleophilicity of Amino Group Sterically hindered, reduced nucleophilicity.Moderately nucleophilic.Readily available for nucleophilic attack.

Comparative Reactivity Analysis

Acidity and Basicity (pKa)

The acidity of the carboxylic acid group and the basicity of the amino group are fundamental to understanding the reactivity of aminobenzoate isomers. The para-isomer is the most acidic, with a pKa of approximately 2.38 for the carboxylic acid, due to the effective resonance delocalization of the carboxylate's negative charge, which is enhanced by the electron-donating amino group.[2] In contrast, the ortho-isomer is the least acidic, with a pKa of around 4.78.[1] This is attributed to intramolecular hydrogen bonding between the amino group and the carboxylic acid, which stabilizes the protonated form.[3] The meta-isomer has an intermediate acidity.[1]

Conversely, the basicity of the amino group, as indicated by the pKa of its conjugate acid (the ammonium ion), is highest for the para-isomer (pKa ~4.85) and lowest for the ortho-isomer.[2] This trend reflects the availability of the nitrogen lone pair for protonation, which is influenced by the electronic effects of the carboxyl group.

Hydrolysis of Aminobenzoate Esters

The position of the amino group dramatically affects the rate of hydrolysis of aminobenzoate esters. Esters of ortho-aminobenzoic acid hydrolyze 50 to 100 times faster than their para-substituted counterparts. This significant rate enhancement is due to intramolecular general base catalysis, where the neighboring amino group facilitates the nucleophilic attack of water on the ester carbonyl group.

A study on the basic hydrolysis of methyl benzoates provided a rate constant (k) of 0.06 M⁻¹min⁻¹ for methyl p-aminobenzoate. In the same study, the rate constant for methyl m-aminobenzoate was not explicitly provided, but the trend for electron-donating groups suggests it would be slower than unsubstituted methyl benzoate (k = 1.7 M⁻¹min⁻¹) but likely faster than the p-methoxy substituted ester (k = 0.42 M⁻¹min⁻¹).

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. However, the reactivity and product distribution are highly dependent on the isomer and reaction conditions.

  • Ortho- and Para-Aminobenzoate: These isomers are highly activated towards electrophilic attack. The strong activation by the amino group can lead to challenges such as polysubstitution and oxidation of the amino group, especially under harsh reaction conditions like nitration with strong acids.[4] For instance, the bromination of ortho- and para-aminobenzoic acid can readily lead to di- and tri-brominated products.[4] To achieve monosubstitution, it is often necessary to protect the amino group, for example, by acetylation.[4]

  • Meta-Aminobenzoate: In the meta-isomer, the activating effect of the amino group and the deactivating effect of the carboxyl group are not in direct conjugation. The amino group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the carboxyl group directs to the meta position (positions 4 and 6). This can result in a mixture of products upon electrophilic substitution.

In strong acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion, which is a deactivating and meta-directing group. This leads to a significant proportion of the meta-nitro product, even when starting with the ortho or para isomer. For example, the nitration of aniline in a strong acid medium yields approximately 51% para-, 47% meta-, and 2% ortho-nitroaniline.

Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is crucial for reactions where it acts as a nucleophile, such as in the synthesis of amides or in SN2 reactions.

  • Para-Aminobenzoate: The amino group is readily accessible and exhibits the highest nucleophilicity among the three isomers, consistent with its higher basicity.

  • Meta-Aminobenzoate: The nucleophilicity is moderate, influenced by the electron-withdrawing inductive effect of the meta-carboxyl group.

  • Ortho-Aminobenzoate: The nucleophilicity of the amino group is significantly reduced due to steric hindrance from the adjacent carboxyl group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the aminobenzoate isomers.

Materials:

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Aminobenzoate isomer sample

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh about 0.1 g of the aminobenzoate isomer and dissolve it in 100 mL of deionized water. For sparingly soluble isomers, a co-solvent like ethanol may be used, and the pKa value should be corrected.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • To determine the pKa of the carboxylic acid, titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of a small volume (e.g., 0.5 mL) of titrant.

  • To determine the pKa of the ammonium ion, first, add an excess of standardized 0.1 M HCl to the aminobenzoate solution to fully protonate the amino group. Then, titrate the resulting solution with the standardized 0.1 M NaOH solution, recording the pH as described above.

  • Plot the pH versus the volume of NaOH added to generate titration curves.

  • The pKa value is the pH at the half-equivalence point of the titration curve.

Comparative Hydrolysis of Methyl Aminobenzoate Isomers

Objective: To compare the rates of basic hydrolysis of methyl ortho-, meta-, and para-aminobenzoate.

Materials:

  • Methyl ortho-aminobenzoate, methyl meta-aminobenzoate, and methyl para-aminobenzoate

  • 0.1 M NaOH solution

  • Quenching solution (e.g., 0.1 M HCl)

  • UV-Vis spectrophotometer or HPLC system

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of each methyl aminobenzoate isomer in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mM).

  • In separate reaction vessels maintained at a constant temperature (e.g., 25°C) in a water bath, initiate the hydrolysis by adding a known volume of the ester stock solution to a pre-warmed 0.1 M NaOH solution. The final concentration of the ester should be significantly lower than that of NaOH to ensure pseudo-first-order kinetics.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of the quenching solution.

  • Analyze the concentration of the remaining ester or the formed aminobenzoic acid in the quenched samples using a suitable analytical method. UV-Vis spectrophotometry can be used by monitoring the change in absorbance at a wavelength where the reactant and product have different extinction coefficients. Alternatively, HPLC can be used to separate and quantify the ester and the acid.

  • Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.

  • Compare the second-order rate constants for the three isomers.

Competitive Bromination of Aminobenzoic Acid Isomers

Objective: To qualitatively compare the reactivity of the three aminobenzoate isomers towards electrophilic bromination.

Materials:

  • Ortho-, meta-, and para-aminobenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., ethyl acetate/hexane mixture)

  • UV lamp for visualization

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the three aminobenzoate isomers in glacial acetic acid.

  • In a separate container, prepare a dilute solution of bromine in glacial acetic acid. The amount of bromine should be substoichiometric to the total amount of aminobenzoic acids (e.g., 0.5 equivalents).

  • Slowly add the bromine solution dropwise to the stirred solution of the aminobenzoate isomers at room temperature.

  • After the addition is complete, stir the reaction mixture for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding a few drops of sodium thiosulfate solution to consume any unreacted bromine.

  • Spot the reaction mixture onto a TLC plate alongside standards of the starting materials and expected brominated products (if available).

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp. The isomer that has been consumed to the greatest extent and has formed the most product is the most reactive towards electrophilic bromination. The relative intensities of the product spots will provide a qualitative measure of the relative reactivity.

Visualizations

Reactivity_Factors cluster_isomer Aminobenzoate Isomer cluster_factors Influencing Factors cluster_reactivity Chemical Reactivity Ortho Ortho Electronic Electronic Effects (Resonance & Inductive) Ortho->Electronic Steric Steric Hindrance Ortho->Steric IntraHbond Intramolecular H-Bonding Ortho->IntraHbond Meta Meta Meta->Electronic Para Para Para->Electronic Acidity Acidity (pKa) Electronic->Acidity Hydrolysis Ester Hydrolysis Electronic->Hydrolysis EAS Electrophilic Substitution Electronic->EAS Nucleophilicity Nucleophilicity Electronic->Nucleophilicity Steric->EAS Steric->Nucleophilicity IntraHbond->Acidity IntraHbond->Hydrolysis

Caption: Factors influencing the reactivity of aminobenzoate isomers.

Caption: Comparative hydrolysis pathways of ortho- and para-aminobenzoate esters.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis A1 Prepare solutions of ortho-, meta-, and para- aminobenzoate isomers B1 Mix equimolar amounts of the three isomers A1->B1 B2 Add substoichiometric amount of electrophile (e.g., Bromine) B1->B2 B3 Allow reaction to proceed for a fixed time B2->B3 C1 Quench reaction B3->C1 C2 Analyze product mixture by TLC or HPLC C1->C2 C3 Determine relative consumption of reactants and formation of products C2->C3

Caption: Workflow for a competitive reactivity experiment.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl Anthranilate Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of a series of novel organodiselenide-tethered methyl anthranilate derivatives, evaluating their performance as potential anticancer and antimicrobial agents. The data presented herein is derived from rigorous experimental evaluation, offering a clear perspective on the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Anticancer Activity: A Quantitative Comparison

The in vitro cytotoxic activity of the synthesized methyl anthranilate derivatives was evaluated against two human cancer cell lines: hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, with Adriamycin as a standard reference compound. The results are summarized in Table 1.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Methyl Anthranilate Derivatives

Compound IDR GroupHepG2 IC50 (µM)MCF-7 IC50 (µM)
4 -SeCN>100>100
5 Dimer10.12 ± 0.312.33 ± 0.4
6 -Se-CH₃8.25 ± 0.29.87 ± 0.3
14 -Se-CH₃ (at position 5)3.57 ± 0.15.12 ± 0.2
15 -Se-CH₂-Ph6.78 ± 0.28.15 ± 0.3
Adriamycin -4.50 ± 0.26.20 ± 0.2

Data is presented as mean ± standard deviation.

From the data, a clear structure-activity relationship emerges. The introduction of a methylselanyl (-Se-CH₃) group at position 5 of the methyl anthranilate scaffold (Compound 14 ) resulted in the most potent anticancer activity, surpassing the efficacy of the standard drug Adriamycin against the HepG2 cell line.[1] The dimeric form (Compound 5 ) and the benzylselanyl derivative (Compound 15 ) also exhibited significant cytotoxicity.[1] In contrast, the selenocyanate derivative (Compound 4 ) was found to be inactive.[1]

Antimicrobial Activity Profile

The synthesized compounds were also screened for their antimicrobial properties against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The percentage of inhibition was determined and is presented in Table 2.

Table 2: Antimicrobial Activity (% Inhibition) of Methyl Anthranilate Derivatives

Compound IDR GroupS. aureus (% Inhibition)E. coli (% Inhibition)C. albicans (% Inhibition)
4 -SeCN71.456.570.8
5 Dimer---
6 -Se-CH₃76.260.975.0
9 Azoic derivative71.460.983.3
14 -Se-CH₃ (at position 5)90.591.3100
15 -Se-CH₂-Ph66.752.279.2

Data not available for all compounds across all strains in the initial screening.

Compound 14 again demonstrated superior biological activity, exhibiting potent and broad-spectrum antimicrobial effects.[1] Notably, it achieved 100% inhibition of C. albicans, comparable to the standard antifungal drug Clotrimazole.[1] The azoic derivative (Compound 9 ) also showed strong antifungal activity.[2]

Experimental Protocols

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the methyl anthranilate derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Seeding: Human cancer cell lines (HepG2 and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds, a vehicle control (DMSO, not exceeding 0.1%), and a positive control (Doxorubicin).

  • Incubation: The plates were incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 value was determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using a broth microdilution or agar diffusion method.[4][5]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific cell density.

  • Compound Dilution: Serial dilutions of the test compounds were prepared in the respective broth within a 96-well microplate.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Data Collection: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth. For initial screening, the percentage of inhibition at a fixed concentration was calculated by comparing the optical density of the treated wells with the control wells.

Visualizing the Research Workflow

The following diagram illustrates the general workflow from the synthesis of the methyl anthranilate derivatives to their biological evaluation.

Synthesis_and_Evaluation_Workflow start Methyl Anthranilate & Reagents synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Workflow for the synthesis and biological evaluation of methyl anthranilate derivatives.

References

A Comparative Guide to Purity Assessment of Methyl 2-amino-4-methylbenzoate: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Methyl 2-amino-4-methylbenzoate, a key building block in organic synthesis, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for the purity analysis of non-volatile and thermally stable compounds like this compound. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC-UV Method

This protocol outlines a standard gradient RP-HPLC method coupled with UV detection for the purity determination of this compound.

a. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis DAD at 245 nm.

b. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution similarly to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

c. System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak areas is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.[2]

d. Calculation of Purity: The purity is calculated by the area normalization method, assuming all impurities have a similar response factor to the main peak. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Analytical Methods

While HPLC is the primary choice, other techniques can provide complementary information or be used for specific purposes.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for analyzing volatile and thermally stable compounds.[3] For aromatic amines like this compound, it can be particularly useful for identifying volatile impurities not easily detected by HPLC. However, the amino group may require derivatization to improve peak shape and thermal stability.[4][5]

Experimental Protocol: GC-MS Method

i. Instrumentation and Conditions:

  • System: Agilent GC-MS system or equivalent.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 270 °C.

  • Injection Volume: 1 µL (Split mode, 50:1 ratio).

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

ii. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of Dichloromethane to obtain a solution of 1 mg/mL.

b. Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive qualitative technique used for preliminary purity checks, reaction monitoring, and identifying the number of components in a mixture.[6] It is primarily a screening tool and lacks the quantitative accuracy of HPLC or GC.[2]

Experimental Protocol: TLC Method
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): Ethyl Acetate/Hexane (30:70 v/v).

  • Sample Preparation: Dissolve a small amount of the sample in Ethyl Acetate.

  • Procedure: Spot the dissolved sample onto the TLC plate, allow it to dry, and place the plate in a developing chamber saturated with the mobile phase. After the solvent front has moved up the plate, remove the plate, and visualize the spots under UV light (254 nm).

Comparative Data and Performance

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high throughput.

Table 1: Comparison of Key Performance Parameters

ParameterHPLC-UVGC-MSTLC
Principle Differential partitioning between liquid mobile and solid stationary phases.[2]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2]Differential migration on a solid stationary phase with a liquid mobile phase.[2]
Applicability Ideal for non-volatile and thermally labile compounds.Excellent for volatile and thermally stable compounds.Qualitative or semi-quantitative screening.[2]
Selectivity HighVery HighLow to Moderate
Sensitivity High (ng level)Very High (pg level)Moderate (µg level)
Limit of Quantitation ~0.05%~0.01%> 1%
Analysis Time 20-30 minutes per sample20-30 minutes per sample5-10 minutes per sample
Precision (RSD) < 2%< 5%Not applicable (Semi-quantitative)
Cost (Instrument) HighVery HighLow

Table 2: Illustrative Purity Assessment Data

MethodPurity (%)Number of Impurities DetectedComments
HPLC-UV 99.52%3Accurate quantitation of the main peak and non-volatile impurities.
GC-MS 99.45%4 (2 additional volatile)Confirmed main peak identity via mass spectrum. Detected volatile impurities missed by HPLC.
TLC ~99% (visual)2Rapid confirmation of the main spot and detection of major impurities.

Workflow and Method Selection Visualizations

The following diagrams illustrate the general workflow for purity analysis and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into System (HPLC or GC) filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect process Integrate Peaks detect->process calculate Calculate Purity process->calculate report Generate Report calculate->report

General workflow for chromatographic purity analysis.

G start Start: Purity Analysis of this compound q1 Need for Quantitative Data? start->q1 hplc Use HPLC-UV (Routine QC, High Precision) q1->hplc Yes tlc Use TLC (Rapid Screening, Reaction Monitoring) q1->tlc No q2 Are Volatile Impurities a Concern? q2->hplc No Primary Method hplc_gcms Use HPLC and GC-MS (Full Characterization) q2->hplc_gcms Yes hplc->q2 tlc->q2 gcms Use GC-MS (Impurity ID, Volatile Analysis)

Decision tree for selecting the analytical method.

Conclusion

For routine, high-precision purity assessment of this compound, a validated RP-HPLC method is the technique of choice. It offers excellent quantitation, robustness, and selectivity for the main compound and its typical non-volatile impurities.

GC-MS serves as an essential complementary technique, invaluable for the structural elucidation of unknown impurities via mass spectrometry and for detecting volatile contaminants that may be missed by HPLC. For complete and comprehensive characterization, employing both HPLC and GC-MS is recommended.

TLC remains a practical and cost-effective tool for rapid, qualitative checks, such as monitoring the progress of a chemical reaction or performing preliminary screening of multiple samples before committing to more resource-intensive methods.

References

A Comparative Analysis of the Biological Effects of Ortho, Meta, and Para Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological effects of the three isomers of aminobenzoic acid: ortho-aminobenzoate (anthranilic acid), meta-aminobenzoate, and para-aminobenzoate (PABA). The positional isomerism of the amino group on the benzoic acid ring significantly influences the physicochemical properties and, consequently, the biological activities of these compounds. This document outlines their distinct pharmacological profiles, metabolic pathways, and toxicological data, supported by experimental findings.

Executive Summary

  • Ortho-Aminobenzoate (Anthranilic Acid): Derivatives of this isomer are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.

  • Meta-Aminobenzoic Acid: This isomer is the least explored of the three. Its primary known biological interaction is its absorption via a carrier-mediated transport system, which is slower than that of PABA.[1]

  • Para-Aminobenzoic Acid (PABA): Widely recognized as a precursor in bacterial folic acid synthesis, making it a target for sulfonamide antibiotics. It is also used in sunscreens for its UVB-absorbing properties.

Data Presentation

Comparative Efficacy

The following tables summarize key quantitative data related to the efficacy of ortho and para-aminobenzoate derivatives.

Table 1: Anti-inflammatory Activity of Ortho-Aminobenzoate Derivatives (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Mefenamic Acid21.27.3
JS-3>1008.1
JS-4594.3

IC50: The half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Para-Aminobenzoate Derivatives

DerivativeOrganismMIC (µg/mL)
Thienopyrimidinylamino-N-phenylbenzamideP. aeruginosa, S. aureus, B. subtilis, E. coli2–10
Benzimidazole derivativeL. monocytogenes15.62
Schiff base derivativeMethicillin-resistant S. aureus15.62 µM

MIC: Minimum Inhibitory Concentration.

Comparative Toxicity

The acute toxicity of the aminobenzoate isomers is presented below.

Table 3: Acute Oral Toxicity (LD50)

IsomerAnimal ModelLD50 (mg/kg)
Ortho-AminobenzoateRat4549, 5410[1][2]
Mouse1400[1][2]
Meta-AminobenzoateMouse6300
Para-AminobenzoateRat>6000[3][4][5]
Mouse2850[6]

LD50: The median lethal dose.

Signaling and Metabolic Pathways

The distinct biological roles of the aminobenzoate isomers are rooted in their interaction with specific cellular and metabolic pathways.

Ortho-Aminobenzoate: Inhibition of the Arachidonic Acid Pathway

Derivatives of anthranilic acid, such as mefenamic acid, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are central to the metabolic pathway of arachidonic acid, converting it into prostaglandins, which are key mediators of inflammation, pain, and fever.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGH2) COX->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Ortho_Aminobenzoate Ortho-Aminobenzoate Derivatives (NSAIDs) Ortho_Aminobenzoate->COX Inhibition

Arachidonic Acid Pathway Inhibition by Ortho-Aminobenzoates.
Para-Aminobenzoic Acid: Bacterial Folate Synthesis

PABA is an essential precursor for the synthesis of folic acid in many bacteria. This pathway is a critical target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase. Humans do not synthesize folate from PABA and therefore rely on dietary folate.

Folate_Synthesis_Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (Folic Acid) DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial Folate Synthesis Pathway and PABA.

Recent studies on a PABA derivative, DAB-2-28, have indicated its potential to inhibit the phosphorylation of key transcriptional factors involved in the epithelial-mesenchymal transition (EMT) in breast cancer cells, such as NFκB, STAT3, SMAD2, and AKT. This suggests that PABA and its derivatives may have roles in other signaling pathways beyond folate synthesis.

Meta-Aminobenzoic Acid

The specific signaling pathways and detailed biological effects of meta-aminobenzoic acid are not as well-documented as its ortho and para counterparts. It is known to be absorbed via a carrier-mediated transport system, though at a slower rate than PABA.[1] Further research is required to fully elucidate its therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of aminobenzoate isomers.

COX Inhibition Assay

This protocol is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the assay buffer, heme, and COX enzyme to the wells of a microplate.

  • Add the test compounds to the respective wells.

  • Pre-incubate the plate at the reaction temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 10 minutes) at the reaction temperature.

  • Stop the reaction according to the detection kit instructions.

  • Measure the amount of PGE2 produced using a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against various bacterial strains.

Materials:

  • Test compound.

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA).

  • Sterile 96-well plates or petri dishes.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure (Broth Microdilution):

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on cell viability.

Objective: To determine the IC50 of a test compound on a specific cell line.

Materials:

  • Human cancer cell line (e.g., HepG2).

  • Complete culture medium.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, isopropanol with HCl).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening of the biological activities of aminobenzoate derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Aminobenzoate Derivatives Purification Purification & Characterization Synthesis->Purification COX_Assay COX Inhibition Assay (Ortho-derivatives) Purification->COX_Assay MIC_Assay Antimicrobial MIC Assay (Para-derivatives) Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (All Isomers) Purification->Cytotoxicity_Assay Data_Analysis IC50 / MIC / LD50 Determination COX_Assay->Data_Analysis MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

General workflow for screening aminobenzoate derivatives.

Conclusion

The isomeric forms of aminobenzoic acid present distinct and valuable pharmacological profiles. Derivatives of ortho-aminobenzoic acid are established anti-inflammatory agents, while para-aminobenzoic acid and its derivatives have diverse applications ranging from antimicrobial to potential anticancer therapies. The therapeutic potential of meta-aminobenzoic acid remains an area with significant opportunities for future research. This comparative guide provides a foundational understanding for researchers and professionals in drug discovery and development to explore the diverse biological effects of these isomers.

References

A Comparative Guide to the Efficacy of Catalysts in Aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminobenzoates, crucial intermediates in the pharmaceutical and materials science sectors, is highly dependent on the choice of catalytic system. The efficiency of the catalyst directly influences reaction yield, purity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of different catalytic methodologies for the synthesis of aminobenzoates, supported by experimental data to facilitate informed decision-making in catalyst selection and process optimization.

Comparison of Catalytic Performance

The following table summarizes the key performance indicators for three distinct catalytic systems employed in the synthesis of 4-aminobenzoic acid and its methyl ester.

Catalytic SystemStarting MaterialProductCatalystKey Reaction ConditionsReaction TimeYield (%)Purity (%)
Palladium-Catalyzed Hydrogenation 4-Nitrobenzoic Acid4-Aminobenzoic Acid5% Pd/C60-70°C, 1-2 MPa H₂2 hours>95>99
Raney Nickel-Catalyzed Hydrogenation p-Nitrobenzoic Acid4-Aminobenzoic AcidRaney Nickel100±2°C, 0.9±0.1 MPa H₂4 hours97.2Not Specified
Metal-Free Acid Catalysis (Fischer Esterification) 4-Aminobenzoic AcidMethyl 4-AminobenzoateConc. H₂SO₄Reflux in Methanol2 hours~64Not Specified
Copper-Catalyzed Amination 2-Chlorobenzoic AcidN-Aryl Anthranilic AcidsCuI (catalyst), various ligands85-120°C12-24 hoursup to 99Not Specified

Experimental Protocols

Palladium-Catalyzed Hydrogenation of 4-Nitrobenzoic Acid

This protocol is adapted from a patented industrial process for the synthesis of 4-aminobenzoic acid.[1]

Materials:

  • 4-Nitrobenzoic acid

  • Sodium hydroxide

  • 5% Palladium on carbon (Pd/C) catalyst

  • Water

  • Hydrogen gas

  • Concentrated hydrochloric acid

Procedure:

  • A solution of sodium 4-nitrobenzoate is prepared by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water (approximately 3 times the mass of the acid).

  • The solution and the 5% Pd/C catalyst are charged into a high-pressure autoclave.

  • The autoclave is purged with nitrogen and then with hydrogen.

  • The hydrogen pressure is adjusted to 1-2 MPa, and the temperature is raised to 60-70°C.

  • The reaction mixture is stirred for 2 hours, or until hydrogen uptake ceases.

  • After cooling and venting, the catalyst is recovered by filtration.

  • The resulting aqueous solution of sodium 4-aminobenzoate is acidified with concentrated hydrochloric acid to a pH of 3 to precipitate the product.

  • The white solid of 4-aminobenzoic acid is collected by filtration, washed, and dried.

Metal-Free Fischer Esterification of 4-Aminobenzoic Acid

This protocol describes a classic method for the synthesis of methyl 4-aminobenzoate.[2][3]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Methanol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

Procedure:

  • 4-Aminobenzoic acid is dissolved in a large excess of methanol in a round-bottom flask.

  • Concentrated sulfuric acid is carefully added dropwise as a catalyst.

  • The mixture is heated to reflux for 2 hours.

  • After cooling, the reaction is neutralized by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.

  • The precipitated product, methyl 4-aminobenzoate, is collected by filtration.

  • The solid is washed with water and dried.

Copper-Catalyzed Amination of Chlorobenzoic Acids

This generalized protocol is based on the copper-catalyzed synthesis of N-aryl anthranilic acids, demonstrating a key C-N bond formation relevant to aminobenzoate synthesis.[4]

Materials:

  • Aryl halide (e.g., 2-chlorobenzoic acid)

  • Amine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine or amino acid)

  • A base (e.g., K₂CO₃ or Cs₂CO₃)

  • A high-boiling solvent (e.g., DMF or dioxane)

Procedure:

  • To a reaction vessel, the aryl halide, amine, base, CuI catalyst, and ligand are added.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The anhydrous, deoxygenated solvent is added.

  • The mixture is heated to the reaction temperature (typically 85-120°C) and stirred for 12-24 hours.

  • Reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Visualizing Synthetic Pathways

The following diagram illustrates the different catalytic routes to aminobenzoate derivatives.

aminobenzoate_synthesis cluster_pd Palladium-Catalyzed Hydrogenation cluster_acid Metal-Free Acid Catalysis cluster_cu Copper-Catalyzed Amination 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Aminobenzoic Acid_Pd 4-Aminobenzoic Acid 4-Nitrobenzoic Acid->4-Aminobenzoic Acid_Pd H₂, Pd/C 4-Aminobenzoic Acid 4-Aminobenzoic Acid Methyl 4-Aminobenzoate Methyl 4-Aminobenzoate 4-Aminobenzoic Acid->Methyl 4-Aminobenzoate CH₃OH, H₂SO₄ 4-Halobenzoic Acid Ester 4-Halobenzoic Acid Ester 4-Aminobenzoic Acid Ester 4-Aminobenzoic Acid Ester 4-Halobenzoic Acid Ester->4-Aminobenzoic Acid Ester Amine, Cu(I) catalyst

Caption: Catalytic pathways for aminobenzoate synthesis.

References

A Comparative Guide to Analytical Method Validation for the Determination of Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Methyl 2-amino-4-methylbenzoate, an aromatic amine with applications in various industries, is crucial for quality control, safety assessment, and research and development. This guide provides a comparative overview of principal analytical methodologies suitable for the determination of this compound. While specific validated methods for this exact compound are not extensively published, this document leverages experimental data and protocols from structurally similar aromatic amines and methyl esters, such as methyl anthranilate and other aniline derivatives, to provide a robust comparative framework. The principles and experimental details provided herein can be readily adapted for the development and validation of a specific analytical method for this compound.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely used for the analysis of aromatic amines due to their sensitivity, specificity, and accuracy.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of various analytical methods applied to the analysis of aromatic amines and related compounds. This data, compiled from multiple studies, offers a comparative baseline for method selection and development for this compound.

Table 1: Comparison of Chromatographic Methods for Aromatic Amine Analysis

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
GC-MS Methyl Anthranilate in flavors> 0.990.12 mg/kg[1]0.36 mg/kg[1]< 5%[1]90.5% - 103.4%[1]
LC-MS/MS 22 Primary Aromatic Amines> 0.995[2]< 10 µg/kg[2]< 10 µg/kg[2]Repeatability & Intermediate Precision Validated[2]Trueness Validated[2]
HPLC-UV Methyl Anthranilate in formulationNot ReportedNot ReportedNot ReportedNot Reported97.3 ± 2.4%[3]

Table 2: Spectrophotometric and Luminescence Methods for Methyl Anthranilate

Analytical MethodAnalyteDynamic RangeLimit of Detection (LOD)Precision (%RSD)Accuracy/Recovery (%)
UV-Spectroscopy Methyl Anthranilate15 - 150 mg/LNot Reported0.8 - 3.6%97.2 - 104.3%[4]
Time-Resolved Luminescence Methyl Anthranilate19.7 nmol/L - 29.2 µmol/L[5]6.6 - 7.3 nmol/L[5]< 3%[5]92.5 - 105.0%[5]
Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for analytical method validation, a critical process to ensure the reliability and suitability of the chosen analytical method.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development cluster_2 Routine Analysis & Quality Control A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Limit of Detection (LOD) C->G H Limit of Quantitation (LOQ) C->H I Robustness C->I J Stability C->J K Sample Analysis J->K M Ongoing Method Performance Verification K->M L System Suitability Testing L->K

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key analytical techniques, adapted from published methods for similar compounds. These protocols serve as a starting point for the development and validation of a method for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like aromatic amines.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example for Methyl Anthranilate):

  • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to 4.8.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: UV detection at wavelengths such as 220, 248, and 336 nm, where methyl anthranilate shows significant absorbance.[3]

  • Injection Volume: 20 µL.[6]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 10-120 µg/mL).[6]

  • Sample Solution: The sample preparation will depend on the matrix. For a liquid formulation, direct dilution with the mobile phase might be sufficient. For more complex matrices, an extraction step may be necessary. For instance, a microencapsulated formulation can be treated with 1% sulfuric acid in methanol, followed by sonication and centrifugation to extract the analyte.[3]

Validation Parameters to Evaluate:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 90-110%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should ideally be less than 5%.

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Fused silica capillary column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm).

Chromatographic Conditions (Example for Methyl Anthranilate):

  • Oven Temperature Program: A temperature gradient is typically used for optimal separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • MS Detection: Electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent like methanol or acetone. Prepare working standards by serial dilution. An internal standard is often used for accurate quantification.[1]

  • Sample Solution: For solid or liquid samples, an extraction step is usually required. Ultrasonic extraction with a suitable solvent is a common technique. The extract is then filtered before injection.[1] Derivatization with reagents like heptafluorobutyric anhydride can be employed to improve the chromatographic properties of aromatic amines.[7]

Validation Parameters to Evaluate:

  • Specificity: The mass spectrum of the analyte provides high specificity.

  • Linearity: Establish a calibration curve using an internal standard method.

  • Accuracy: Evaluate through spike and recovery experiments.

  • Precision: Determine repeatability and intermediate precision.

  • LOD and LOQ: Can be determined based on the signal-to-noise ratio.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C8 or C18 column.

Chromatographic and MS Conditions (Example for Primary Aromatic Amines):

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically in the range of 0.3 - 0.55 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for amines.[8]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for the analyte.[8]

Sample Preparation:

  • Standard Solution: Prepare standard solutions in the mobile phase or a compatible solvent.

  • Sample Solution: Sample preparation often involves extraction from the matrix. For aqueous samples, liquid-liquid extraction at a basic pH or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[8]

Validation Parameters to Evaluate:

  • Specificity: Extremely high due to the use of MRM.

  • Linearity, Accuracy, Precision, LOD, and LOQ: Assessed similarly to HPLC and GC-MS methods.

  • Matrix Effect: This is a critical parameter to evaluate in LC-MS/MS to ensure that components of the sample matrix do not interfere with the ionization of the analyte.[9]

The choice of the analytical method for the determination of this compound will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV offers a robust and cost-effective solution for routine quality control. GC-MS provides excellent sensitivity and specificity, particularly for volatile analytes. LC-MS/MS is the method of choice for trace-level quantification in complex matrices due to its superior sensitivity and selectivity. Regardless of the chosen technique, a thorough method validation following established guidelines (e.g., ICH) is essential to ensure the generation of reliable and accurate data. The protocols and data presented in this guide provide a solid foundation for initiating the development and validation of an analytical method for this compound.

References

Comparative Analysis of the Biological Cross-Reactivity of Methyl 2-amino-4-methylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 2-amino-4-methylbenzoate and its structural analogs. In the absence of direct cross-reactivity studies, this document focuses on structure-activity relationships (SAR), drawing upon experimental data from various studies to infer potential cross-reactivity and target specificity. The information is intended to support research and development efforts in designing novel therapeutic agents.

Structure-Activity Relationship and Biological Effects

Aminobenzoic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and enzyme inhibitory effects. The position and nature of substituents on the benzene ring play a critical role in determining the potency and selectivity of these analogs.

Antimicrobial Activity

The primary mechanism of antimicrobial action for many p-aminobenzoic acid (PABA) analogs is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is absent in humans, making it an attractive target for selective antimicrobial agents. The structural similarity of these analogs to PABA allows them to act as competitive inhibitors.

Table 1: Comparative Antimicrobial Activity (MIC) of Aminobenzoic Acid Analogs

Compound/AnalogTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
4-(2-chlorobenzylidene)aminobenzoic acidStaphylococcus aureus12.5[1]
4-(3-chlorobenzylidene)aminobenzoic acidStaphylococcus aureus25[1]
4-(4-chlorobenzylidene)aminobenzoic acidStaphylococcus aureus50[1]
4-(2-hydroxybenzylidene)aminobenzoic acidStaphylococcus aureus25[1]
4-(3-hydroxybenzylidene)aminobenzoic acidStaphylococcus aureus50[1]
4-(4-hydroxybenzylidene)aminobenzoic acidStaphylococcus aureus100[1]
Schiff bases of p-aminobenzoic acidMethicillin-resistant Staphylococcus aureusfrom 15.62 µM[2]
Schiff bases of p-aminobenzoic acidBroad-spectrum antifungalfrom 7.81 µM[2]

Note: Data for this compound was not specifically found in the reviewed literature. The table presents data for structurally related aminobenzoic acid derivatives to illustrate structure-activity trends.

Enzyme Inhibition

Beyond antimicrobial activity, aminobenzoic acid derivatives have been explored as inhibitors of other enzymes, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are relevant targets in neurodegenerative diseases.

Table 2: Comparative Cholinesterase Inhibition (IC50) of Aminobenzoic Acid Analogs

Compound/AnalogTarget EnzymeIC50 (µM)Reference
Derivative 5b (unspecified structure)Acetylcholinesterase (AChE)1.66 ± 0.03[2]
Derivative 2c (unspecified structure)Butyrylcholinesterase (BChE)2.67 ± 0.05[2]

Note: The specific structures for derivatives 5b and 2c were not detailed in the source abstract. This data highlights the potential of the aminobenzoic acid scaffold for enzyme inhibition.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Test Compounds : Stock solutions of the aminobenzoic acid analogs are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions : In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium and inoculum (growth control) and medium with the solvent (solvent control) are included.

  • Incubation : The plates are incubated at 37°C for 18-24 hours for bacteria.

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay (Cholinesterase Inhibition)

A modified Ellman's method is commonly used to assess cholinesterase inhibition.

  • Reagent Preparation : Prepare solutions of the enzyme (AChE or BChE), the substrate (e.g., acetylthiocholine iodide), the test compound (aminobenzoic acid analog), and Ellman's reagent (DTNB).

  • Enzyme and Inhibitor Incubation : The enzyme solution is pre-incubated with various concentrations of the test compound for a specified period to allow for binding.

  • Initiation of Reaction : The enzymatic reaction is initiated by the addition of the substrate.

  • Detection : The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis : The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Start: Design Analogs synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) purification->antimicrobial enzyme Enzyme Inhibition Assays (IC50/Ki Determination) purification->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar enzyme->sar cross_reactivity Inference of Cross-Reactivity Profile sar->cross_reactivity

Caption: Workflow for Synthesis and Biological Evaluation of Analogs.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Analog Aminobenzoic Acid Analog (e.g., this compound analog) Analog->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids BacterialGrowth Bacterial Growth Inhibition

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Methyl 2-amino-4-methylbenzoate (CAS No. 18595-17-0), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 18595-17-0

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazard statements associated with this chemical include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is harmful if it comes into contact with the skin, is inhaled, or is swallowed.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Immediately remove any clothing contaminated by the product.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be necessary under certain conditions.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[1]

Storage:

  • Container: Keep the container tightly closed.[1]

  • Location: Store in a cool, dry, and well-ventilated place.[1]

  • Security: Store in a locked-up area.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Call a poison center or doctor immediately. Do not induce vomiting.

Spill and Disposal Management

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Use a dry clean-up procedure and avoid generating dust. Absorb with inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.

  • Decontamination: Wash the spill area thoroughly.

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep Preparation (Don PPE) handling Chemical Handling (In Fume Hood) prep->handling experiment Experimentation handling->experiment decon Decontamination (Clean Workspace) experiment->decon disposal Waste Disposal (Segregate Waste) decon->disposal removal PPE Removal & Hand Washing disposal->removal

Safe handling workflow for this compound.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.